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  • Product: Benzyl 2-aminopropanoate 4-methylbenzenesulfonate
  • CAS: 46229-47-4

Core Science & Biosynthesis

Foundational

CAS number 46229-47-4 physicochemical data

An In-Depth Technical Guide to the Physicochemical Properties of CAS 46229-47-4 (Benzyl 2-aminopropanoate 4-methylbenzenesulfonate) Introduction Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, identified by the CAS nu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of CAS 46229-47-4 (Benzyl 2-aminopropanoate 4-methylbenzenesulfonate)

Introduction

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, identified by the CAS number 46229-47-4, is an organic salt of significant interest in synthetic organic chemistry and pharmaceutical development.[1] It is comprised of a benzyl ester of the amino acid alanine and a 4-methylbenzenesulfonate, or tosylate, counterion.[1] This unique combination of a chiral amino acid derivative and a well-defined counterion imparts specific physicochemical properties that make it a valuable intermediate. The benzyl ester group enhances lipophilicity, which can be crucial for solubility in organic media, while the tosylate group is known to improve the crystallinity and stability of the compound, thereby facilitating its purification and handling.[1] This guide provides a comprehensive overview of the key physicochemical data for this compound, supported by experimental protocols and an analysis of its structural features.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and nomenclature. The IUPAC name for CAS 46229-47-4 is benzyl 2-aminopropanoate;4-methylbenzenesulfonic acid.[2] It is also commonly referred to by synonyms such as DL-Alanine benzyl ester 4-toluenesulfonate salt and H-DL-Ala-OBzl p-tosylate.[3][4]

The structure consists of an ionic bond between the protonated amino group of the benzyl alaninate cation and the sulfonate anion of the tosylate. This salt formation is a key feature influencing its physical state and solubility.

Caption: Chemical structure of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in research and development, dictating its behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 46229-47-4[3][4]
Molecular Formula C₁₇H₂₁NO₅S[1][2]
Molecular Weight 351.4 g/mol [1][2]
Appearance White to off-white powder[3][4]
Melting Point 112-116 °C
Boiling Point Data not available[3]
Solubility The benzyl ester enhances solubility in organic solvents like dichloromethane and ethyl acetate, while the tosylate group improves water solubility.[1][1]
Storage Store at room temperature[3][4][5]

The melting point for tosylate derivatives is often high, typically above 150°C, due to the ionic interactions within the crystal lattice.[1] However, a specific range of 112-116°C has also been reported for this compound. This discrepancy may arise from differences in the crystalline form or purity of the samples tested. The solubility profile is biphasic in nature; the organic benzyl ester component confers solubility in nonpolar solvents, while the ionic tosylate salt component enhances solubility in more polar, aqueous environments.[1]

Experimental Protocols

To ensure the quality and consistency of experimental results, standardized protocols for determining key physicochemical properties are essential.

Protocol 1: Melting Point Determination via Capillary Method

This protocol describes the standard procedure for determining the melting point of a solid crystalline compound like Benzyl 2-aminopropanoate 4-methylbenzenesulfonate.

G start Start prep Sample Preparation: Finely powder the crystalline sample. start->prep 1. load Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. prep->load 2. place Instrument Setup: Place the loaded capillary into a melting point apparatus. load->place 3. heat Heating: Heat rapidly to ~10°C below the expected melting point, then reduce heating to 1-2°C per minute. place->heat 4. observe Observation: Record the temperature range from the first appearance of liquid to the complete melting of the solid. heat->observe 5. end End observe->end 6.

Sources

Exploratory

An In-depth Technical Guide to Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

This guide provides a comprehensive technical overview of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, a key intermediate in synthetic organic chemistry and drug discovery. It is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, a key intermediate in synthetic organic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, characterization, and applications.

Core Molecular Attributes and Physicochemical Properties

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, also known as the tosylate salt of alanine benzyl ester, is a white crystalline solid.[] The incorporation of the 4-methylbenzenesulfonate (tosylate) counter-ion significantly enhances the compound's crystallinity and stability, while the benzyl ester moiety increases its lipophilicity, thereby improving its solubility in organic solvents.[][2] These features make it a versatile building block in complex organic syntheses.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₇H₂₁NO₅S[3][4][5]
Molecular Weight 351.42 g/mol [4][5]
IUPAC Name benzyl 2-aminopropanoate;4-methylbenzenesulfonic acid
CAS Number 46229-47-4[6]
Appearance White crystalline powder[]
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[]
Melting Point 114-116 °C[]

Strategic Synthesis and Mechanistic Considerations

The synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is typically achieved through the esterification of alanine with benzyl alcohol, followed by salt formation with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid).[2] A common and efficient method is the Fischer-Speier esterification, which involves an acid-catalyzed reaction where water is removed to drive the equilibrium towards the ester product.

Experimental Protocol: Synthesis via Fischer-Speier Esterification

This protocol outlines a general procedure for the synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate.

Materials:

  • L-Alanine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine L-alanine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

  • Azeotropic Reflux: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Isolation of the Product:

    • Cool the reaction mixture to room temperature.

    • The product, Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a non-polar solvent (e.g., cold toluene or hexane) to remove any unreacted benzyl alcohol. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

  • Drying: Dry the purified product under vacuum to obtain a white crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents Alanine L-Alanine ReactionVessel Reaction Vessel (Reflux with Dean-Stark) Alanine->ReactionVessel  Esterification BenzylAlcohol Benzyl Alcohol BenzylAlcohol->ReactionVessel  Esterification pTSA p-Toluenesulfonic Acid pTSA->ReactionVessel  Esterification Toluene Toluene (Solvent) Toluene->ReactionVessel  Esterification Filtration Vacuum Filtration ReactionVessel->Filtration Precipitation Washing Washing with Non-polar Solvent Filtration->Washing Drying Vacuum Drying Washing->Drying FinalProduct Benzyl 2-aminopropanoate 4-methylbenzenesulfonate Drying->FinalProduct

Sources

Foundational

Synthesis pathway of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

An In-depth Technical Guide to the Synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate Authored by a Senior Application Scientist Introduction Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, also known as L...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

Authored by a Senior Application Scientist

Introduction

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, also known as L-alanine benzyl ester p-toluenesulfonate salt, is a pivotal intermediate in the fields of peptide synthesis and drug discovery.[1][] Its structure incorporates a benzyl ester protecting group for the carboxylic acid functionality of alanine and a tosylate salt form of the amino group. This arrangement offers enhanced stability, improved crystallinity, and favorable solubility characteristics, making it an ideal building block for the controlled, stepwise construction of complex peptide chains.[][3] This guide provides a comprehensive overview of the synthetic pathway to this compound, delving into the mechanistic underpinnings, critical process parameters, and a detailed experimental protocol designed for reproducibility and high yield.

Synthetic Strategy: Fischer-Speier Esterification and In Situ Salt Formation

The most direct and widely employed method for the synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is the Fischer-Speier esterification of L-alanine with benzyl alcohol, catalyzed by p-toluenesulfonic acid.[4] This reaction is typically performed in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the formation of the ester product. A key advantage of this approach is the dual role of p-toluenesulfonic acid, which acts as both the acid catalyst for the esterification and the counterion for the in situ formation of the stable tosylate salt of the amino acid ester.

Reaction Mechanism and Rationale

The synthesis proceeds through a well-established acid-catalyzed esterification mechanism. The key steps are outlined below:

  • Protonation of the Carbonyl Oxygen: The p-toluenesulfonic acid protonates the carbonyl oxygen of L-alanine, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Benzyl Alcohol: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the hydroxyl group of the former benzyl alcohol to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated to yield the benzyl ester of alanine.

  • Salt Formation: The free amino group of the newly formed benzyl 2-aminopropanoate is protonated by another molecule of p-toluenesulfonic acid to form the stable 4-methylbenzenesulfonate salt.

The azeotropic removal of water is a critical aspect of this synthesis. By continuously removing water from the reaction mixture, the equilibrium is shifted towards the products, thereby maximizing the yield of the desired ester. Historically, hazardous solvents like benzene or carbon tetrachloride were used for this purpose.[4][5] However, modern protocols favor safer alternatives such as toluene or cyclohexane.[4][6]

Considerations for Stereochemical Integrity

A crucial consideration in the synthesis of chiral amino acid esters is the potential for racemization. For amino acids with unfunctionalized alkyl side chains like alanine, the risk of racemization during Fischer-Speier esterification in boiling toluene is generally low.[4] However, for amino acids with electron-withdrawing or aromatic side chains, the propensity for racemization increases.[4] The protonation of the α-amino group by the acid catalyst can facilitate the dissociation of the α-proton, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity.[4] Therefore, careful control of reaction temperature and time is essential to preserve the enantiopurity of the L-alanine starting material.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
L-Alanine89.0910.0 g0.112
p-Toluenesulfonic acid monohydrate190.2223.5 g0.124
Benzyl alcohol108.1450 mL0.462
Toluene92.14150 mL-
Diethyl ether74.12200 mL-
Equipment
  • 500 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure
  • Reaction Setup: To a 500 mL round-bottom flask, add L-alanine (10.0 g, 0.112 mol), p-toluenesulfonic acid monohydrate (23.5 g, 0.124 mol), benzyl alcohol (50 mL, 0.462 mol), and toluene (150 mL).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-6 hours).

  • Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Crystallization: Slowly add diethyl ether (200 mL) to the cooled reaction mixture with stirring. The product will precipitate as a white solid.

  • Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual benzyl alcohol and toluene.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Expected Yield and Characterization

The expected yield of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is typically in the range of 85-95%. The product should be a white crystalline solid with a melting point of 112-116 °C.[1]

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall reaction scheme and the experimental workflow.

Synthesis_Pathway L_Alanine L-Alanine Esterification Esterification L_Alanine->Esterification Toluene, Reflux Azeotropic Removal of Water Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Esterification Toluene, Reflux Azeotropic Removal of Water p_TsOH p-Toluenesulfonic Acid p_TsOH->Esterification Toluene, Reflux Azeotropic Removal of Water Product Benzyl 2-aminopropanoate 4-methylbenzenesulfonate Water Water (removed) Esterification->Product Esterification->Water

Caption: Reaction scheme for the synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate.

Experimental_Workflow start Combine Reactants: L-Alanine, Benzyl Alcohol, p-TsOH, Toluene reflux Heat to Reflux with Dean-Stark Apparatus start->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate with Diethyl Ether cool->precipitate filter Filter and Wash with Cold Diethyl Ether precipitate->filter dry Dry Under Vacuum filter->dry end Final Product: White Crystalline Solid dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate via Fischer-Speier esterification is a robust and efficient method for producing this valuable building block. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the desired product with excellent stereochemical purity. This guide provides the necessary theoretical framework and practical details to empower scientists in their synthetic endeavors.

References

  • Bolchi, C., et al. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]

  • PubChem. (n.d.). Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate. [Link]

  • Google Patents. (2016).
  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Material. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • ResearchGate. (2015). Amino acid C-tosylation?. [Link]

  • Ottokemi. (n.d.). L-Alanine benzyl ester p-toluenesulphonate salt, 98%+ | 42854-62-6. [Link]

  • ChemSrc. (n.d.). CAS 46229-47-4 | Benzyl 2-aMinopropanoate 4-Methylbenzenesulfonate. [Link]

  • Reddit. (2023). Problems with synthesis of Benzyl tosylate ( decomposition). [Link]

  • Google Patents. (1997).
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. [Link]

  • MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

  • PMC - NIH. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Google Patents. (2021).
  • PubChem. (n.d.). benzyl (2S)-2-aminopropanoate. [Link]

  • PubChem. (n.d.). (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate. [Link]

Sources

Exploratory

A Researcher's Guide to Benzyl 2-aminopropanoate 4-methylbenzenesulfonate: Nomenclature, Properties, and Applications in Synthetic Chemistry

Abstract This technical guide provides an in-depth analysis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, a critical reagent in modern synthetic chemistry. Known by several synonyms, most commonly as L-Alanine be...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, a critical reagent in modern synthetic chemistry. Known by several synonyms, most commonly as L-Alanine benzyl ester p-toluenesulfonate salt, this compound is a cornerstone for researchers in peptide synthesis and drug development. This paper will elucidate its chemical nomenclature and identifiers, deconstruct its molecular architecture to explain the functional roles of its constituent parts, and provide detailed protocols and workflows for its primary applications. By grounding technical descriptions in mechanistic causality, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for the effective utilization of this versatile chemical building block.

Part 1: Core Nomenclature and Identification

Precise identification of chemical reagents is paramount for reproducible research. Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is frequently listed under various names in chemical catalogs and scientific literature, which can be a source of confusion. The most common synonym, and the one that is often more informative to the synthetic chemist, is L-Alanine benzyl ester p-toluenesulfonate salt .[][2] This name clearly identifies the core amino acid (L-Alanine), the carboxyl-protecting group (benzyl ester), and the counterion (p-toluenesulfonate).

The compound is an organic salt composed of a benzyl ester of the amino acid alanine and a 4-methylbenzenesulfonate (tosylate) counterion.[3] For clarity and procurement purposes, a comprehensive list of its identifiers is provided below.

Identifier Value
Primary IUPAC Name benzyl (2S)-2-aminopropanoate;4-methylbenzenesulfonic acid[]
Common Synonyms L-Alanine benzyl ester p-toluenesulfonate salt, H-Ala-OBzl·TsOH, Benzyl L-alaninate tosylate[2]
CAS Number 42854-62-6 (for the L-enantiomer, most common in biological applications)[][2][4]
46229-47-4 (for the DL-racemic mixture)[3][5][6]
Molecular Formula C₁₇H₂₁NO₅S[2][7]
Molecular Weight 351.42 g/mol [][2]
InChI Key NWOPHJSSBMABBD-QRPNPIFTSA-N (for L-enantiomer)[]

Part 2: Deconstructing the Molecular Architecture

The efficacy of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate in synthetic workflows stems directly from its bifunctional nature. It is not merely a chemical; it is an engineered tool where each component serves a distinct and vital purpose.

  • The Alanine Backbone : This is the core α-amino acid building block, providing the fundamental structure to be incorporated into a larger molecule.

  • The Benzyl (Bzl) Ester : This group serves as a robust protecting group for the carboxylic acid functionality.[] Causality : In peptide synthesis, an unprotected carboxylic acid on an incoming amino acid could react with the activated carboxyl group of the growing peptide chain, leading to unwanted side products. The benzyl ester is stable under the basic conditions used for N-α-deprotection in Fmoc-based synthesis and the moderately acidic conditions of Boc-deprotection, yet it can be readily removed at the end of the synthesis via catalytic hydrogenolysis.[8]

  • The p-Toluenesulfonate (Tosylate, TsO⁻) Salt : The amino group of the alanine benzyl ester is protonated and forms a salt with the tosylate anion. Causality : Free amines can be oily, hygroscopic, and prone to oxidation or side reactions. The tosylate salt renders the compound a stable, crystalline solid that is easy to handle, weigh, and store.[][3] This salt formation acts as a temporary protection for the nucleophilic amino group, preventing it from reacting until it is intentionally liberated.[9]

G Figure 1: Structural Components and Their Roles cluster_cation Alanine Benzyl Ester (Cation) cluster_anion p-Toluenesulfonate (Anion) Ala Alanine Backbone (Building Block) Bzl Benzyl Ester Group (Carboxyl Protection) Ala->Bzl Ester Linkage TsO Tosylate (TsO⁻) (Counterion for Stability) Ala->TsO Ionic Interaction (Amino Group Protection) G Figure 2: Workflow for Amino Acid Incorporation start Start: H-Ala-OBzl·TsOH (Stable Salt Form) neutralization Neutralization Add non-nucleophilic base (e.g., DIEA) Liberates free amine (H₂N-Ala-OBzl) start->neutralization Step 1 coupling Coupling Add growing peptide chain (P-COOH) + Coupling agents (e.g., DCC/HOBt) Forms new peptide bond (P-CO-NH-Ala-OBzl) neutralization->coupling Step 2 end Result: Elongated Peptide (Ready for next cycle) coupling->end

Figure 2: Workflow for Amino Acid Incorporation
Experimental Protocol: Neutralization and Coupling

This protocol describes a standard procedure for coupling H-Ala-OBzl·TsOH to a resin-bound peptide (Fmoc-AAx...-Resin) after the N-terminal Fmoc group has been removed.

Materials:

  • Fmoc-deprotected peptide-resin (1 equivalent, exhibiting a free terminal amine)

  • H-Ala-OBzl·TsOH (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Activation Mixture Preparation: In a separate vial, dissolve H-Ala-OBzl·TsOH and HOBt in a minimal amount of DMF.

  • Neutralization: To the activation mixture, add DIEA. The amount of DIEA is critical; it must be sufficient to neutralize the p-toluenesulfonic acid (1 eq.) and the HOBt (1 eq.), with additional base to ensure the reaction medium is slightly basic. A total of 2 equivalents relative to the amino acid salt is standard.

  • Coupling Agent Addition: Add a solution of DCC in DCM to the activated amino acid mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x) to remove excess reagents and byproducts.

  • Validation (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling reaction.

Causality and Self-Validation:

  • Why HOBt and DCC? This combination forms a highly reactive O-acylisourea intermediate that is then converted to a less-racemizing HOBt-ester, ensuring high coupling efficiency and maintaining the stereochemical integrity of the amino acid.

  • Why DIEA? It is a sterically hindered, non-nucleophilic base. This is crucial because it will deprotonate the ammonium salt without competing as a nucleophile in the coupling reaction. [10]* Protocol Validation: The Kaiser test provides a qualitative check for the presence of free primary amines. A successful coupling consumes all the free amines on the resin, validating the completion of the reaction step before proceeding to the next cycle.

Part 4: Synthesis and Handling

Synthesis Overview

The most common laboratory-scale synthesis of amino acid benzyl ester p-toluenesulfonates is a direct Fischer-Speier esterification . [11]This method involves refluxing the amino acid (e.g., L-alanine), benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the ester product. [11] A general procedure involves refluxing L-alanine, benzyl alcohol, and p-toluenesulfonic acid in a solvent like cyclohexane using a Dean-Stark apparatus to collect the water byproduct. [12]Upon cooling, the product, which is less soluble in the non-polar solvent, can often be precipitated by the addition of an anti-solvent like ethyl acetate or diethyl ether and collected by filtration. [12]

Handling and Storage
  • Appearance: The compound is typically a white to off-white crystalline powder. []* Solubility: It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. [][4]* Storage: Store in a cool (2-8 °C), dry place, under an inert atmosphere. [][2]The compound is stable as a solid salt but should be protected from moisture and heat to prevent degradation.

Part 5: Comparative Analysis with Related Reagents

The tosylate salt of alanine benzyl ester belongs to a broader class of protected amino acid building blocks. Understanding its properties in relation to similar reagents is key to rational planning in synthetic chemistry.

Reagent CAS Number Key Structural Feature Impact on Properties & Application
H-Ala-OBzl·TsOH 42854-62-6Alanine side chain (-CH₃)Small, non-polar, non-reactive side chain. A standard, versatile building block for general peptide synthesis.
H-Phe-OBzl·TsOH 119290-61-8Phenylalanine side chain (-CH₂Ph)Introduces a bulky, hydrophobic aromatic group. Used to incorporate aromatic residues for studying protein folding or receptor interactions.
H-Tyr(Bzl)-OBzl·TsOH N/ATyrosine side chain with benzyl ether protection (-CH₂-Ph-O-Bzl)The phenolic hydroxyl group is also protected (typically with another benzyl group) to prevent side reactions. Used for incorporating tyrosine residues. The additional protection adds a step to the final deprotection.
H-Leu-OBzl·TsOH 17567-73-0Leucine side chain (-CH₂CH(CH₃)₂)Introduces a branched, aliphatic, hydrophobic residue. Important for constructing peptides that interact with hydrophobic pockets in proteins.

Conclusion

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, more descriptively known as L-Alanine benzyl ester p-toluenesulfonate salt, is an indispensable tool for the modern synthetic chemist. Its carefully designed structure, which provides simultaneous, orthogonal protection of both the carboxyl and amino termini of alanine, facilitates its use as a reliable building block. The tosylate salt form ensures stability and ease of handling, while the benzyl ester provides robust protection that is removable under specific, non-destructive conditions. A thorough understanding of its nomenclature, the function of its components, and the causality behind its reaction protocols, as detailed in this guide, empowers researchers to employ this reagent with precision and confidence in the pursuit of novel peptides and complex molecular architectures.

References

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  • LookChem. (n.d.). Cas 46229-47-4,DL-ALANINE-OBZL P-TOSYLATE. Retrieved from [Link]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. Retrieved from [Link]

  • Klausner, Y. S., & Bodanszky, M. (1973). Studies on Arginine Peptides. 11. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. Journal of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). O-Benzyl-L-alanine toluene-p-sulphonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Google Patents. (2003). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.
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  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 42854-62-6 | Product Name : L-Alanine Benzyl Ester p-Toluenesulfonate Salt. Retrieved from [Link]

  • Google Patents. (1999). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
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Foundational

Understanding the tosylate salt of benzyl aminopropanoate

An In-Depth Technical Guide to the Tosylate Salts of Benzyl Aminopropanoates For Researchers, Scientists, and Drug Development Professionals Abstract The tosylate salts of benzyl aminopropanoates, encompassing both the α...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tosylate Salts of Benzyl Aminopropanoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tosylate salts of benzyl aminopropanoates, encompassing both the α- (alaninate) and β-isomers, represent a critical class of intermediates in modern organic synthesis and pharmaceutical development. Their utility stems from the strategic combination of a benzyl ester protecting group for the carboxylic acid, an amino acid scaffold, and a p-toluenesulfonate (tosylate) counter-ion. This tosylate salt form imparts superior handling properties, enhanced stability, and often a crystalline nature to the parent amino acid ester, which may otherwise be an unstable oil. This guide provides a comprehensive examination of the synthesis, physicochemical properties, analytical characterization, and applications of these valuable compounds, offering field-proven insights and detailed experimental protocols for their preparation and use.

Introduction: The Strategic Importance of Protected Amino Acid Salts

In the multi-step synthesis of complex pharmaceuticals and peptides, the manipulation of bifunctional molecules like amino acids requires a robust protection strategy. Benzyl esters are frequently employed to temporarily mask the carboxylic acid functionality due to their general stability and ease of removal via catalytic hydrogenation. The resulting amino acid benzyl esters, however, are often oils or low-melting solids that are difficult to purify and handle.

Conversion of the basic amino group into a salt with a suitable counter-ion is a cornerstone technique to overcome these challenges. The p-toluenesulfonate (tosylate) anion is an exemplary choice for this purpose. The formation of a tosylate salt can significantly improve the physicochemical profile of the amino acid intermediate, rendering it a stable, crystalline, and easily purifiable solid.[1] This guide focuses on the benzyl esters of α-aminopropanoate (Alanine) and β-aminopropanoate (β-Alanine), presented as their tosylate salts, which serve as versatile building blocks in drug discovery.

Chemical Identity and Physicochemical Properties

The tosylate salt of benzyl aminopropanoate is an ionic compound formed between the protonated amino group of the benzyl aminopropanoate cation and the tosylate anion.

Chemical Structures

Diagram 1: Chemical Structures of Benzyl Aminopropanoate Tosylate Isomers.

Physicochemical Data

The properties of these salts make them amenable to standard laboratory handling and formulation development.

PropertyBenzyl β-aminopropanoate p-toluenesulfonateBenzyl α-aminopropanoate p-toluenesulfonate
Synonyms H-β-Ala-OBzl·Tos, Benzyl 3-aminopropanoate 4-methylbenzenesulfonateH-Ala-OBzl·Tos, Benzyl L-alaninate tosylate salt
CAS Number 27019-47-2[2]42854-62-6 (L-isomer)
Molecular Formula C₁₇H₂₁NO₅SC₁₇H₂₁NO₅S
Molecular Weight 351.42 g/mol [2]351.42 g/mol
Appearance White to off-white crystalline powder[2]White crystalline solid
Melting Point 138-139 °C[2]152-156 °C (L-isomer)
Solubility Soluble in water, methanol. Benzyl esters generally improve solubility in organic solvents like dichloromethane and ethyl acetate.[3]Soluble in water, methanol. Insoluble in diethyl ether.

The Functional Roles of the Molecular Components

The utility of these compounds arises from the distinct contributions of each of their three components: the benzyl ester, the amino acid core, and the tosylate counter-ion.

  • Benzyl Ester Group: This group serves as an effective protecting group for the carboxylic acid. It is stable to a wide range of reaction conditions, particularly those involving peptide coupling, but can be cleanly removed under mild conditions by catalytic hydrogenation (e.g., H₂/Pd-C) to liberate the free carboxylic acid.

  • Aminopropanoate Core: This is the fundamental building block. The α-alaninate version provides a chiral center, making it a key component in the synthesis of stereospecific peptides and pharmaceuticals.[4] The β-alaninate version is an important achiral spacer used to introduce flexibility and modify the pharmacological profile of lead compounds.

  • Tosylate (p-toluenesulfonate) Anion: The tosylate anion is the conjugate base of p-toluenesulfonic acid, a strong acid. Its presence is critical for several reasons:

    • Improved Crystallinity: It converts the typically oily free-base amino ester into a crystalline solid, which is essential for purification by recrystallization and for ease of handling, weighing, and storage.[1]

    • Enhanced Stability: The salt form protects the free amine from degradation and side reactions, increasing the shelf-life of the intermediate.

    • Aprotic Nature: The tosylate anion is non-nucleophilic, meaning it will not interfere with subsequent reactions where the amino group is intended to act as a nucleophile (after deprotonation).

    • Leaving Group Potential: While acting as a counter-ion here, the tosylate group is renowned as an excellent leaving group in its ester form (R-OTs).[5] This dual nature is a cornerstone of its utility in organic chemistry.[6]

Synthesis and Purification: A Validated Protocol

The most common and efficient method for preparing tosylate salts of amino acid benzyl esters is the Fischer-Speier esterification.[7] This one-pot reaction uses p-toluenesulfonic acid (p-TsOH) as both the acid catalyst for the esterification and the source of the counter-ion for the final salt product.

G start_mat Starting Materials: - Amino Acid (Ala or β-Ala) - Benzyl Alcohol - p-Toluenesulfonic Acid - Cyclohexane reaction Reaction Setup: Combine reactants in a flask with a Dean-Stark apparatus. start_mat->reaction 1. Charge Reactor reflux Azeotropic Reflux: Heat the mixture to reflux. Water is continuously removed. reaction->reflux 2. Heat cool_precip Cooling & Precipitation: Cool the reaction mixture to room temp, then in an ice bath. Add diethyl ether to induce precipitation. reflux->cool_precip 3. Reaction Complete filter Filtration & Washing: Collect the solid product by vacuum filtration. Wash with cold diethyl ether. cool_precip->filter 4. Isolate Solid dry Drying: Dry the crystalline solid under high vacuum. filter->dry 5. Remove Solvent characterize Characterization: Confirm identity and purity via ¹H NMR, MP, etc. dry->characterize 6. Quality Control final_product Final Product: Pure, Crystalline Tosylate Salt of Benzyl Aminopropanoate characterize->final_product 7. Release

Diagram 2: General Workflow for Synthesis and Purification.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of amino acid benzyl ester tosylates.[7]

Materials:

  • L-Alanine (or β-Alanine) (1.0 eq.)

  • Benzyl alcohol (3.0 eq.)

  • p-Toluenesulfonic acid monohydrate (1.1 eq.)

  • Cyclohexane (or Toluene)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the amino acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and cyclohexane.

    • Causality: The Dean-Stark trap is essential for the success of this equilibrium-driven reaction. It allows for the azeotropic removal of water as it is formed, driving the reaction to completion in accordance with Le Châtelier's principle.

  • Azeotropic Reflux: Heat the reaction mixture to a vigorous reflux. Continue heating until no more water is collected in the Dean-Stark trap (typically 3-5 hours).

    • Causality: The choice of solvent is critical. Cyclohexane forms a low-boiling azeotrope with water, allowing for its removal at a temperature that minimizes the risk of racemization for chiral amino acids like alanine.[7] Toluene can also be used but may lead to some racemization with sensitive substrates due to its higher boiling point.[7]

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize. To maximize recovery, place the flask in an ice bath and add a sufficient volume of diethyl ether with stirring.

    • Causality: The product is soluble in the hot reaction mixture but has low solubility in the cold cyclohexane/ether solvent system. Diethyl ether acts as an anti-solvent, forcing the ionic salt out of the nonpolar solution.

  • Filtration and Washing: Collect the resulting white crystalline solid by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove residual benzyl alcohol and other nonpolar impurities.

    • Causality: Washing with a cold, non-solubilizing solvent like diethyl ether is crucial for removing impurities without dissolving a significant amount of the desired product.

  • Drying: Dry the purified solid under high vacuum to remove all traces of solvent.

  • Characterization: The final product should be characterized by ¹H NMR and melting point analysis to confirm its identity and purity.

Analytical Characterization

Rigorous analytical characterization is essential to validate the structure and purity of the synthesized salt.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:

    • Aromatic protons from the benzyl and tosylate groups (typically in the δ 7.1-7.8 ppm range).

    • A singlet for the benzylic methylene protons (-CH₂-) of the ester group (around δ 5.1-5.2 ppm).

    • A singlet for the methyl protons of the tosylate group (around δ 2.3-2.4 ppm).

    • Signals corresponding to the aminopropanoate backbone, which will differ for the α- and β-isomers.

    • A broad signal for the ammonium protons (-NH₃⁺).

  • Infrared (IR) Spectroscopy: Key vibrational bands include strong absorptions for the sulfonate S=O stretching, the ester C=O stretching, and N-H stretching from the ammonium group.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods can be developed to confirm the enantiomeric purity of the α-alaninate derivative.[7] Reverse-phase HPLC is suitable for assessing chemical purity.

Applications in Synthesis and Drug Development

The tosylate salts of benzyl aminopropanoates are not typically final drug products but rather high-value intermediates.

  • Peptide Synthesis: After deprotection of the amine (by neutralization with a non-nucleophilic base), these compounds are ready for peptide coupling reactions. The benzyl ester protects the C-terminus while the N-terminus is coupled to another amino acid.

  • Precursors for Heterocyclic Synthesis: The amino and ester functionalities can be used as handles to construct a wide variety of heterocyclic scaffolds, which are common cores in many pharmaceutical agents.

  • Chiral Building Blocks: The enantiomerically pure benzyl L-alaninate tosylate is a valuable source of chirality for the asymmetric synthesis of complex target molecules.[8] The stereocenter is preserved during the salt formation and can be carried through several synthetic steps.[9]

Conclusion

The tosylate salts of benzyl aminopropanoates are expertly designed chemical intermediates that solve several key challenges in organic synthesis. By combining a stable protecting group with a counter-ion that confers crystallinity, stability, and ease of handling, these compounds provide a reliable and efficient route to incorporating amino acid scaffolds into complex molecules. The synthetic protocols are robust and scalable, and the resulting products are easily characterized. For researchers in drug development, a thorough understanding of the properties and preparation of these salts is essential for the rapid and successful advancement of discovery programs.

References

  • PubChem. Benzyl tosylate | C14H14O3S | CID 160558. National Center for Biotechnology Information. Available at: [Link]

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  • PubChem. Benzyl 3-aminopropanoate hydrochloride | C10H14ClNO2 | CID 19434764. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Benzyl 2-aminopropanoate hydrochloride | C10H14ClNO2 | CID 12210891. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.
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  • Google Patents. US7045139B2 - Process for manufacture of quaternary ammonium tosylate salts of cinnamidoalkylamines and/or benzamidoalkylamines.
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  • Google Patents. US6521758B2 - Tosylate salts of 4-(p-fluorophenyl)-piperidine-3-carbinols.
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Protocols & Analytical Methods

Method

Application Notes and Protocols: Benzyl 2-aminopropanoate 4-methylbenzenesulfonate as a Chiral Building Block in Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Unpacking a Versatile Chiral Tool Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, the tosylate salt of the L-alanine benzyl ester...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Versatile Chiral Tool

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, the tosylate salt of the L-alanine benzyl ester, is a crystalline solid that serves as a highly valuable and versatile chiral building block in modern organic synthesis. Its utility stems from the strategic placement of protecting groups on a fundamental chiral scaffold, L-alanine. This compound offers a stable, easily handleable source of a chiral amino acid, primed for incorporation into more complex molecules such as peptides and heterocyclic structures.[1]

The key to its functionality lies in its trifecta of chemical features:

  • The Chiral Core (L-Alanine): As a derivative of a natural amino acid, it provides a readily available and inexpensive source of chirality, essential for the stereoselective synthesis of pharmaceuticals and other biologically active molecules.

  • The Benzyl (Bzl) Ester: This group protects the carboxylic acid functionality, preventing it from undergoing unwanted reactions during synthetic manipulations of the amino group. The benzyl ester is lauded for its stability across a range of reaction conditions, yet it can be selectively removed, most commonly through catalytic hydrogenolysis, a method orthogonal to many other deprotection strategies.[2][3]

  • The Tosylate (TsOH) Salt: The p-toluenesulfonic acid salt serves a dual purpose. Firstly, it protonates the primary amine, protecting it from undesired side reactions and enhancing the compound's stability. Secondly, the tosylate anion often improves the crystallinity of the amino acid derivative, simplifying purification and handling.[1] Before the amine can be used as a nucleophile, it must be liberated from this salt, a straightforward process typically achieved by treatment with a non-nucleophilic base.

This guide provides an in-depth exploration of the practical applications of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, offering detailed protocols for its use in both peptide synthesis and the construction of chiral heterocyclic frameworks.

Part 1: Application in Peptide Synthesis

The most common application of this chiral building block is in the stepwise synthesis of peptides. The benzyl ester provides robust C-terminal protection while the tosylate salt allows for the controlled "unmasking" of the N-terminal amine immediately prior to the coupling reaction. This section details a typical workflow for the synthesis of a dipeptide.

Logical Workflow for Dipeptide Synthesis

The following diagram outlines the key stages in synthesizing a dipeptide using L-alanine benzyl ester as the C-terminal residue.

G cluster_0 Step 1: Amine Liberation cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Deprotection A L-Alanine Benzyl Ester Tosylate Salt B Free L-Alanine Benzyl Ester A->B Et3N, Toluene/H2O D Protected Dipeptide (e.g., Boc-Gly-Ala-OBzl) B->D C N-Protected Amino Acid (e.g., Boc-Gly-OH) C->D Coupling Agents (EDC, HOBt), DCM E Final Dipeptide (e.g., Gly-Ala) D->E 1. TFA/DCM (Boc Removal) 2. H2, Pd/C (Bzl Removal)

Caption: Workflow for Dipeptide Synthesis from L-Alanine Benzyl Ester.

Protocol 1: Liberation of the Free Amine from the Tosylate Salt

Causality: Before the amino group of L-alanine benzyl ester can act as a nucleophile in a peptide coupling reaction, it must be deprotonated from its ammonium tosylate salt form. Triethylamine (Et₃N) is a common choice for this neutralization as it is a non-nucleophilic organic base that is strong enough to remove the proton but is unlikely to cause side reactions like ester hydrolysis. The use of a biphasic system (toluene/water) facilitates the separation of the organic-soluble free amine from the water-soluble triethylammonium tosylate byproduct.[4]

Materials:

  • Benzyl 2-aminopropanoate 4-methylbenzenesulfonate (1.0 eq)

  • Toluene

  • Deionized Water

  • Triethylamine (Et₃N) (1.1 eq)

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • In a suitable flask, dissolve the L-alanine benzyl ester tosylate salt (e.g., 33.0 g) in water (e.g., 99.0 g).[4]

  • Add an equal volume of toluene (e.g., 94.5 g) to the flask to create a biphasic mixture.[4]

  • Cool the mixture to 5°C in an ice bath with stirring.[4]

  • Slowly add triethylamine (1.1 eq) dropwise over approximately 2 hours, maintaining the temperature at 5°C.[4]

  • After the addition is complete, continue stirring at 5°C for another 30 minutes.[4]

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (top) layer.

  • Wash the aqueous layer again with a fresh portion of toluene and combine the organic layers.[4]

  • The combined organic layers contain the free L-alanine benzyl ester. This solution can be concentrated under reduced pressure if required, but for many applications, the toluene solution can be used directly in the subsequent coupling step after drying over an anhydrous salt like Na₂SO₄. A typical yield of the free amine in solution is around 92%.[4]

Protocol 2: Solution-Phase Dipeptide Synthesis (Example: Boc-Gly-Ala-OBzl)

Causality: This protocol utilizes carbodiimide chemistry for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid of the N-protected amino acid (Boc-Gly-OH). 1-Hydroxybenzotriazole (HOBt) is added as a crucial additive. It reacts with the activated acid to form an active ester intermediate, which is less prone to racemization and side reactions than the initial O-acylisourea intermediate formed by EDC alone.[5] The free amine of L-alanine benzyl ester then attacks this active ester to form the desired peptide bond.

Materials:

  • N-Boc-Glycine (Boc-Gly-OH) (1.0 eq)

  • L-Alanine benzyl ester (from Protocol 1, ~0.9 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve N-Boc-Glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.1 eq) to the solution and stir for 15-20 minutes at 0°C to pre-activate the carboxylic acid.[6]

  • To this mixture, add a solution of the L-alanine benzyl ester (from Protocol 1, ~0.9 eq) in DCM dropwise at 0°C.[6]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purify the product by flash column chromatography on silica gel to obtain pure Boc-Gly-Ala-OBzl.

Reaction StepKey ReagentsSolventTypical Yield (%)
Amine LiberationEt₃NToluene/H₂O~92[4]
Peptide CouplingEDC, HOBtDichloromethane75-90[6]
Protocol 3: Deprotection of the Dipeptide

Causality: A two-step deprotection is required to obtain the final dipeptide. First, the acid-labile Boc group is removed using trifluoroacetic acid (TFA) in DCM. Second, the benzyl ester is cleaved via catalytic hydrogenolysis. Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the addition of hydrogen across the benzyl C-O bond, releasing the free carboxylic acid and toluene as a byproduct.[7] This method is favored for its clean conversion and mild conditions.

Materials:

  • Boc-Gly-Ala-OBzl (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Methanol or Ethanol

  • Hydrogen source (e.g., balloon or hydrogenation apparatus)

Procedure:

A. N-terminal Boc Deprotection:

  • Dissolve the protected dipeptide, Boc-Gly-Ala-OBzl, in DCM.

  • Add an equal volume of TFA and stir at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[6] The resulting product is the TFA salt of H-Gly-Ala-OBzl.

B. C-terminal Benzyl Ester Deprotection (Catalytic Hydrogenolysis):

  • Dissolve the TFA salt of H-Gly-Ala-OBzl in methanol or ethanol (~0.1 M concentration).[3]

  • Carefully add 10% Pd/C catalyst (10 mol%) to the solution.[3]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature until TLC analysis shows complete consumption of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the final dipeptide, Gly-Ala.

Part 2: Application in Chiral Heterocycle Synthesis

While less common than its use in peptide chemistry, L-alanine benzyl ester is a valuable precursor for synthesizing chiral nitrogen-containing heterocycles, such as pyrrolidinones. This typically involves a two-stage process: N-alkylation to introduce a suitable tether, followed by an intramolecular cyclization.

Logical Workflow for Chiral Pyrrolidinone Synthesis

This diagram illustrates a plausible synthetic pathway to a chiral N-substituted pyrrolidinone starting from L-alanine benzyl ester.

Caption: Plausible workflow for chiral pyrrolidinone synthesis.

Protocol 4: N-Alkylation of L-Alanine Benzyl Ester

Causality: This step introduces a carbon chain onto the nitrogen atom, which will ultimately form the backbone of the heterocyclic ring. A weak base like potassium carbonate is sufficient to facilitate the Sₙ2 reaction between the primary amine and an alkyl halide without causing significant ester hydrolysis. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Materials:

  • L-Alanine benzyl ester (from Protocol 1, 1.0 eq)

  • Ethyl 3-bromopropionate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Magnetic stirrer and reflux condenser

Procedure:

  • To a solution of L-alanine benzyl ester in anhydrous acetonitrile, add finely ground potassium carbonate.

  • Add ethyl 3-bromopropionate to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-alkylated product.

  • Purify by column chromatography if necessary.

Protocol 5: Intramolecular Dieckmann-Type Cyclization

Causality: This step forms the five-membered lactam ring. A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of one of the ester groups, generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl of the other ester group to form the cyclic β-keto ester. Subsequent hydrolysis and decarboxylation (often occurring during workup or a dedicated heating step) would yield the final pyrrolidinone. The use of a γ-amino ester precursor is crucial for the formation of the five-membered ring.[1]

Materials:

  • N-alkylated diester (from Protocol 4, 1.0 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Ethanol (anhydrous)

  • Magnetic stirrer and inert atmosphere setup

Procedure:

  • Dissolve the N-alkylated diester in anhydrous ethanol under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add sodium ethoxide portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the cyclization by TLC.

  • Quench the reaction by carefully adding dilute acetic acid or saturated ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting chiral pyrrolidinone benzyl ester by column chromatography. The final benzyl ester can be deprotected to the carboxylic acid using the conditions described in Protocol 3B.

Conclusion and Field Insights

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate stands as a testament to the power of strategic protecting group chemistry in chiral synthesis. Its stability, crystallinity, and predictable reactivity make it a reliable workhorse in the demanding field of peptide synthesis. The protocols outlined herein demonstrate its straightforward application in creating peptide bonds, a process that forms the bedrock of many therapeutic development programs.

Furthermore, while its application in heterocycle synthesis is less direct, the principles of N-alkylation followed by intramolecular cyclization provide a logical and powerful extension of its utility. This allows synthetic chemists to leverage the inherent chirality of L-alanine to construct complex, stereodefined ring systems that are prevalent in many pharmaceutical agents. The key to success lies in the careful, stepwise manipulation of the protecting groups, allowing chemists to selectively unmask and react the different functionalities of the molecule with precision and control.

References

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  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]

  • Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved January 23, 2026, from [Link]

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  • ResearchGate. (2025). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. [Link]

  • PubMed Central (PMC). (2016). Reductive aminations by imine reductases: from milligrams to tons. Nature Reviews Chemistry, 1(1), 0002. [Link]

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  • Wikipedia. (n.d.). Tosyl group. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of Cross-linkable 2,5-Diketopiperazine Derivatives. [Link]

  • ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. [Link]

  • YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. Chad's Prep. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. Reagent Guides. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 23, 2026, from [Link]

  • The Journal of Organic Chemistry. (2009). Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. 74(15), 5359–5365. [Link]

  • ResearchGate. (2025). Efficient Asymmetric Synthesis of Chiral Amines by Combining Transaminase and Pyruvate Decarboxylase. [Link]

  • ACS Publications. (1985). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 50(26), 5612–5615. [Link]

  • CABI Digital Library. (2012). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Journal of Chemical and Pharmaceutical Research, 4(1), 444-446. [Link]

  • SciELO México. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 62(1). [Link]

  • OUCI. (n.d.). The Tosyl and Related Protecting Groups in Amino Acid and Peptide Chemistry. Retrieved January 23, 2026, from [Link]

  • PubMed Central (PMC). (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 14(7), 456. [Link]

  • ResearchGate. (2025). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. [Link]

  • Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1140–1153. [Link]

  • PrepChem.com. (n.d.). Synthesis of β-alanyl-L-phenylalanine benzyl ester. Retrieved January 23, 2026, from [Link]

  • PubMed. (2016). 2-Pyrrolidone synthesis from γ-aminobutyric acid produced by Lactobacillus brevis under solid-state fermentation utilizing toxic deoiled cottonseed cake. 3 Biotech, 6(2), 177. [Link]

Sources

Application

Application Notes & Protocols: Strategic Coupling of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate in Peptide Synthesis

Introduction and Strategic Importance Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, also known as L-Alanine benzyl ester p-toluenesulfonate salt, is a pivotal building block in synthetic organic chemistry and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, also known as L-Alanine benzyl ester p-toluenesulfonate salt, is a pivotal building block in synthetic organic chemistry and pharmaceutical development.[1][2] Its structure is strategically designed for utility in peptide synthesis: the benzyl ester serves as a robust protecting group for the carboxylic acid functionality, while the primary amino group is available for nucleophilic attack to form a peptide bond.[1][3][] The 4-methylbenzenesulfonate (tosylate) counterion is not merely incidental; it confers significant advantages by rendering the amino acid ester a stable, crystalline, and easily handleable solid, which enhances its shelf-life and simplifies weighing and dispensing in laboratory and industrial settings.[1][3]

These application notes provide a detailed guide for researchers and drug development professionals on the optimal conditions and methodologies for coupling this key intermediate. We will delve into the causality behind experimental choices, present validated protocols, and offer expert insights to ensure high-yield, high-purity outcomes.

The Core Principle: Amide Bond Formation

The fundamental reaction is the formation of an amide (peptide) bond between the amino group of Benzyl 2-aminopropanoate and the carboxyl group of an N-protected amino acid.[5][6] The process is not a simple mixing of components; it requires a carefully orchestrated sequence of activation and reaction steps to proceed efficiently and without compromising stereochemical integrity.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Liberation of the Nucleophile cluster_1 Step 2: Activation of the Electrophile cluster_2 Step 3: Peptide Bond Formation A Alanine Benzyl Ester Tosylate Salt (Starting Material) C Free Amine (Active Nucleophile) + Protonated Base A->C Deprotonation B Tertiary Base (e.g., DIPEA, TEA) B->A G Dipeptide Product C->G Nucleophilic Attack D N-Protected Amino Acid (Carboxylic Acid) F Activated Intermediate (e.g., O-acylisourea, Active Ester) D->F Activation E Coupling Reagent (e.g., EDC, HATU) E->D F->G

Caption: General workflow for peptide coupling.

A critical prerequisite is the liberation of the free amine from its tosylate salt form. The protonated amino group is non-nucleophilic. Therefore, a non-nucleophilic organic base must be added to neutralize the salt in situ, allowing the primary amine to participate in the subsequent coupling reaction.[3]

Experimental Protocols: Methodologies and Mechanistic Choices

The choice of coupling reagent is paramount and dictates the reaction's speed, efficiency, and the potential for side reactions, most notably racemization. We present two robust protocols utilizing different classes of widely employed coupling reagents.

Protocol 1: Carbodiimide-Mediated Coupling with EDC/HOBt

This method is a classic, cost-effective, and reliable approach for routine peptide couplings. The mechanism involves the activation of the carboxylic acid by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization. The addition of an auxiliary nucleophile, such as Hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable HOBt-active ester, which is less susceptible to racemization and reacts cleanly with the amine component.

Materials:

  • Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

  • N-protected amino acid (e.g., Fmoc-Val-OH, Boc-Phe-OH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected amino acid (1.0 equiv), Benzyl 2-aminopropanoate 4-methylbenzenesulfonate (1.05 equiv), and HOBt (1.1 equiv) in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M.

  • Neutralization & Cooling: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.1 equiv) dropwise to neutralize the tosylate salt and liberate the free amine. Stir for 10-15 minutes. The solution should remain clear.

  • Activation & Coupling: Add EDC·HCl (1.1 equiv) to the cooled solution in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted HOBt and carboxylic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude dipeptide product is typically purified by flash column chromatography on silica gel to yield the pure product.

Protocol 2: High-Efficiency Onium Salt Coupling with HATU

This modern approach utilizes a uronium salt-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which offers faster reaction times and higher yields, especially for sterically hindered amino acids.[5] HATU activates the carboxylic acid to form a highly reactive aminium/uronium active ester, which rapidly couples with the amine, minimizing the risk of racemization.

Materials:

  • Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

  • N-protected amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF (0.1-0.2 M).

  • Activation: Add DIPEA (2.0 equiv) to the solution. The color may change to yellow, indicating the formation of the active ester. Stir for 5-10 minutes at room temperature.

  • Amine Addition: In a separate flask, suspend Benzyl 2-aminopropanoate 4-methylbenzenesulfonate (1.05 equiv) in a small amount of anhydrous DMF and add DIPEA (1.1 equiv) to liberate the free amine.

  • Coupling: Add the solution of the free amine (from step 3) to the activated ester solution (from step 2).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction is typically much faster than carbodiimide methods. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Note: DMF is water-soluble, so the product will be extracted into the ether layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_0 Protocol 1: EDC/HOBt Method cluster_1 Protocol 2: HATU Method a Dissolve Reactants (N-AA, Ala-OBn·Tos, HOBt) in DCM b Cool to 0 °C Add DIPEA a->b c Add EDC·HCl b->c d Warm to RT Stir 12-24h c->d e Aqueous Work-up d->e f Purification e->f g Activate N-AA with HATU/DIPEA in DMF i Combine Solutions g->i h Liberate Ala-OBn with DIPEA h->i j Stir at RT 1-4h i->j k Aqueous Work-up j->k l Purification k->l

Caption: Comparative experimental workflows.

Data Summary and Method Comparison

ParameterProtocol 1: EDC/HOBtProtocol 2: HATUCausality & Rationale
Activation Principle Forms O-acylisourea, trapped as HOBt esterForms uronium active esterHATU provides a more direct and faster route to a highly reactive acylating species.
Key Reagents EDC·HCl, HOBt, DIPEAHATU, DIPEAEDC is a dehydrating agent; HATU is a purpose-built peptide coupling reagent.
Stoichiometry (Base) ~1.1 equiv~3.1 equiv totalHATU requires 2 equiv of base for activation, plus an additional equivalent for the tosylate salt.
Solvent DCM, DMFDMF (preferred)DMF is superior at solvating all components, especially the polar intermediates in the HATU pathway.
Temperature 0 °C to RTRoom TemperatureThe high reactivity of the HATU-activated species obviates the need for initial cooling.
Reaction Time 12 - 24 hours1 - 4 hoursThe kinetic efficiency of the uronium active ester leads to significantly faster conversions.
Pros Cost-effective, widely available reagents.High efficiency, fast, low racemization, good for hindered couplings.[5]Economic factors often favor EDC for large-scale synthesis of simple peptides.
Cons Slower, potential for side reactions, DCU byproduct if DCC is used.Higher cost of reagent, more byproducts to wash out.Performance and sequence difficulty often justify the higher cost of HATU.

Trustworthiness: Self-Validating Systems & Troubleshooting

A robust protocol is a self-validating one. Success in these couplings depends on rigorous control over reaction parameters.

  • Moisture is Critical: All coupling reactions are sensitive to water, which can hydrolyze activated intermediates and consume reagents. Always use anhydrous solvents and perform reactions under an inert atmosphere.[1]

  • Base Selection: DIPEA is generally preferred over triethylamine (TEA) as its steric bulk makes it less nucleophilic, preventing unwanted side reactions like acylation of the base itself.

  • Monitoring Racemization: For couplings involving chiral amino acids prone to racemization (e.g., C-terminal Cys or His), it is crucial to analyze the final product's diastereomeric purity, for instance, by chiral HPLC. The use of HATU or additives like HOBt is designed to suppress this side reaction.[5]

  • Incomplete Reactions: If the reaction stalls, it could be due to insufficient activation or steric hindrance. Switching from EDC/HOBt to a more potent system like HATU is a common troubleshooting step. A slight excess (1.1-1.2 equiv) of the activated component can also help drive the reaction to completion.

  • Purification Challenges: The byproducts of coupling reagents (e.g., HOBt, HOAt from HATU) are acidic and can be removed with a mild basic wash (NaHCO₃). The urea byproduct from EDC is generally water-soluble, simplifying its removal compared to the insoluble dicyclohexylurea (DCU) generated from DCC.

By understanding the mechanism behind each step and reagent choice, researchers can adapt these protocols to a wide variety of coupling partners, ensuring the successful synthesis of target peptides for downstream applications in drug discovery and chemical biology.[3]

References

  • Benchchem. (n.d.). Benzyl 2-aminopropanoate 4-methylbenzenesulfonate | 46229-47-4.
  • Benchchem. (n.d.). Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate | 119290-61-8.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Kaowinn, S., et al. (2018). Synthesis of BMDA and DMMA. Frontiers in Immunology.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Google Patents. (n.d.). New n-benzyl peptides and a process of making same.
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. Retrieved from [Link]

  • ResearchGate. (n.d.). p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). L-Alanine Benzyl Ester p-Toluenesulfonate Salt. Retrieved from [Link]

  • Chem-Impex. (n.d.). L-Alanine benzyl ester 4-toluenesulfonate salt.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

Welcome to the technical support center for the synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve their synthesis yield and troubleshoot common issues. Here, we move beyond simple protocols to explain the underlying principles of experimental choices, ensuring both technical accuracy and practical, field-tested insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and challenges encountered during the synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, often prepared from L-alanine, benzyl alcohol, and p-toluenesulfonic acid.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this Fischer-Speier esterification are typically traced back to incomplete reaction or product loss during workup. Here’s a breakdown of the common culprits and their solutions:

  • Inefficient Water Removal: The esterification of an amino acid with an alcohol is a reversible reaction.[1][2] The continuous removal of water is crucial to drive the reaction equilibrium towards the product.[1][2] If water is not efficiently removed, the reaction will not proceed to completion.

    • Troubleshooting:

      • Azeotropic Distillation: Ensure your Dean-Stark apparatus is functioning correctly and that the chosen solvent forms an efficient azeotrope with water.[2][3] Toluene is commonly used, but cyclohexane is a safer and often more effective alternative that can reduce the risk of racemization due to its lower boiling point.[2][3]

      • Drying Agents: While not the primary method for this reaction, ensure all your starting materials and solvents are anhydrous.

  • Suboptimal Reaction Temperature: The reaction requires heat to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and degradation, particularly racemization.[3]

    • Troubleshooting:

      • Solvent Choice: The boiling point of your azeotropic solvent dictates the reaction temperature. Cyclohexane (b.p. 80.74 °C) offers a milder alternative to toluene (b.p. 110.6 °C), which has been shown to cause racemization in some amino acid benzyl esters.[2][3]

  • Incomplete Dissolution of the Amino Acid: Alanine has limited solubility in non-polar organic solvents. If the amino acid does not properly engage in the reaction mixture, the yield will be compromised.

    • Troubleshooting:

      • Sufficient Benzyl Alcohol: Benzyl alcohol serves as both a reactant and a co-solvent. Using a sufficient excess can help to dissolve the alanine.

      • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maintain a well-suspended mixture.

  • Product Loss During Isolation: The tosylate salt is typically isolated by precipitation. The choice of anti-solvent and the precipitation conditions are critical.

    • Troubleshooting:

      • Anti-Solvent: Diethyl ether is a common choice for precipitating the tosylate salt.[3] Ensure you are using a sufficient volume and that the addition is done at an appropriate temperature (often cooled) to maximize precipitation.

      • Filtration Technique: Use proper filtration techniques to collect the precipitated solid and wash with a minimal amount of cold anti-solvent to remove impurities without dissolving a significant amount of the product.

Q2: I am concerned about racemization of my chiral center. How can I minimize this?

A2: Racemization is a significant concern, especially when working with optically active amino acids. The acidic conditions and elevated temperatures of the Fischer esterification can promote the loss of stereochemical integrity.[3]

  • Mechanism of Racemization: Under acidic conditions, the alpha-proton of the amino ester can be abstracted, leading to the formation of a planar enol or enolate intermediate, which can be protonated from either face, resulting in a racemic mixture.

  • Mitigation Strategies:

    • Lower Reaction Temperature: As mentioned, using a lower-boiling azeotropic solvent like cyclohexane can significantly reduce the rate of racemization compared to higher-boiling solvents like toluene.[2][3]

    • Reaction Time: Monitor the reaction progress by TLC or other methods and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to heat and acid.

    • Choice of Acid Catalyst: While p-toluenesulfonic acid is standard, ensure you are using the monohydrate and the correct stoichiometry (typically slightly more than one equivalent to act as both catalyst and to form the salt).[2]

Q3: The final product is oily and difficult to crystallize. What can I do?

A3: The tosylate salt of Benzyl 2-aminopropanoate is expected to be a crystalline solid.[2][4] An oily product often indicates the presence of impurities or residual solvent.

  • Potential Causes and Solutions:

    • Residual Benzyl Alcohol or Solvent: Ensure all volatile solvents and excess benzyl alcohol are removed under reduced pressure before attempting crystallization.

    • Impurities: The presence of side-products can inhibit crystallization.

      • Purification: If direct crystallization fails, consider purifying the crude product. One approach is to dissolve the oily residue in a suitable solvent like dichloromethane or ethyl acetate, wash with a saturated sodium bicarbonate solution to remove excess p-toluenesulfonic acid, then with brine. After drying and concentrating the organic layer, the free amino ester can be re-treated with p-toluenesulfonic acid in a minimal amount of a suitable solvent to induce crystallization.[4][5]

    • Crystallization Technique:

      • Solvent System: Recrystallization from a solvent system like ethanol/water or precipitation by adding a non-polar solvent like diethyl ether or hexane to a solution in a more polar solvent (e.g., ethyl acetate) can be effective.[4]

      • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.

      • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

Q4: What is the precise role of p-toluenesulfonic acid (p-TsOH) in this reaction?

A4: p-Toluenesulfonic acid plays a crucial dual role in this synthesis:[2][6]

  • Acid Catalyst: As a strong acid, p-TsOH protonates the carbonyl oxygen of the alanine's carboxylic acid group. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol, accelerating the rate of esterification.

  • Salt Formation: After the ester is formed, the basic amino group is protonated by the acidic p-TsOH. This forms the stable, crystalline p-toluenesulfonate salt. This salt formation is advantageous for several reasons:

    • It protects the amino group from side reactions.

    • It facilitates the isolation and purification of the product due to its crystalline nature.[4]

    • It improves the stability and handling of the amino acid ester.[4]

Experimental Protocols

Optimized Protocol for Benzyl 2-aminopropanoate 4-methylbenzenesulfonate Synthesis

This protocol incorporates best practices to maximize yield and minimize racemization.

Materials:

  • L-Alanine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Cyclohexane

  • Diethyl ether

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reactant Charging: To the flask, add L-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (3-5 eq), and cyclohexane (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Azeotropic Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the L-alanine spot disappears.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the cyclohexane and excess benzyl alcohol under reduced pressure.

  • Crystallization: Dissolve the resulting residue in a minimal amount of warm ethyl acetate. Cool the solution in an ice bath and slowly add diethyl ether with stirring until a white precipitate forms.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

ParameterRecommended ConditionRationale
Amino Acid L-AlanineStarting material
Alcohol Benzyl Alcohol (3-5 eq)Reactant and co-solvent
Acid Catalyst p-Toluenesulfonic acid monohydrate (1.1 eq)Catalyst and for salt formation
Solvent CyclohexaneForms a low-boiling azeotrope with water, minimizing racemization
Temperature Reflux (~81 °C)Sufficient for reaction without excessive heat
Purification Precipitation from Ethyl Acetate/Diethyl EtherEffective for isolating the crystalline tosylate salt

Visualizing the Workflow

Synthesis and Purification Workflow

G cluster_reaction Reaction Stage cluster_workup Workup & Purification reactants L-Alanine + Benzyl Alcohol + p-TsOH in Cyclohexane reflux Azeotropic Reflux with Dean-Stark Trap reactants->reflux Heat concentrate Remove Solvent & Excess Benzyl Alcohol reflux->concentrate Cool precipitate Precipitate with Diethyl Ether concentrate->precipitate filtrate Filter and Wash with Cold Ether precipitate->filtrate dry Dry Under Vacuum filtrate->dry product Benzyl 2-aminopropanoate 4-methylbenzenesulfonate dry->product Yields

Caption: Workflow for the synthesis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate.

References

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link]

  • ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Eur. J. Chem. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

Sources

Optimization

Technical Support Center: Overcoming Deprotection Challenges with Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses common and complex issues encountered during the deprotection of Benzyl 2-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses common and complex issues encountered during the deprotection of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate to yield L-alanine. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality of experimental outcomes, ensuring your work is both efficient and reproducible.

Introduction to the Chemistry

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is a common intermediate where the carboxylic acid of alanine is protected as a benzyl ester, and the amine is protonated as a tosylate salt.[1] The removal of the benzyl group is a critical step to liberate the free carboxylic acid. While seemingly straightforward, this deprotection can be fraught with challenges ranging from incomplete reactions to catalyst poisoning and purification difficulties. This guide is designed to help you navigate these issues effectively.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you might encounter in the lab. Each issue is presented with a probable cause and a step-by-step troubleshooting protocol.

Issue 1: Incomplete or Stalled Deprotection via Catalytic Hydrogenation

Question: I'm performing a catalytic hydrogenation of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate using Pd/C and a hydrogen balloon, but my reaction is either very slow or has stalled completely. What's going wrong?

Probable Causes & Solutions:

This is one of the most common issues, and it often points to catalyst deactivation or suboptimal reaction conditions. The primary culprit is often the amine functionality of the product, which can poison the palladium catalyst.[2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Incomplete Hydrogenation start Incomplete Reaction: Monitor by TLC/LC-MS catalyst 1. Catalyst Activity Check start->catalyst solvent 2. Solvent Optimization catalyst->solvent If catalyst is active catalyst_check Use a fresh batch of catalyst. Consider Pearlman's catalyst (Pd(OH)2/C). [21] catalyst->catalyst_check How to check? acid 3. Acidic Additive solvent->acid If solvent change is ineffective solvent_choice Switch to alcoholic solvents like MeOH or EtOH. [9] Ensure substrate is fully dissolved. solvent->solvent_choice Recommended Solvents pressure 4. Hydrogen Pressure acid->pressure If reaction is still slow acid_choice Add a catalytic amount of a non-halogenated acid (e.g., acetic acid). This protonates the product amine, preventing it from coordinating to and poisoning the Pd catalyst. [5] acid->acid_choice Why and What? success Reaction Complete pressure->success G cluster_1 Purification Strategy start Crude Reaction Mixture filter_catalyst 1. Filter off Pd/C start->filter_catalyst concentrate 2. Concentrate Filtrate filter_catalyst->concentrate extraction 3. Liquid-Liquid Extraction concentrate->extraction ion_exchange 4. Ion-Exchange Chromatography (Optional) extraction->ion_exchange For high purity crystallization 5. Crystallization extraction->crystallization Direct isolation extraction_details Dissolve crude in water. Wash with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) to remove toluene and other organic impurities. extraction->extraction_details Details ion_exchange->crystallization iex_details Use a cation exchange resin. Elute with an ammonia solution to recover the pure amino acid. [10] ion_exchange->iex_details Details final_product Pure L-Alanine crystallization->final_product

Caption: Step-by-step purification workflow for L-alanine.

Detailed Experimental Protocol: Purification of L-Alanine

  • Initial Workup:

    • After filtering off the catalyst, concentrate the reaction mixture.

    • Dissolve the residue in a minimum amount of deionized water.

  • Removal of Organic Impurities:

    • Transfer the aqueous solution to a separatory funnel.

    • Wash the aqueous layer 2-3 times with a non-polar organic solvent like ethyl acetate or dichloromethane to remove toluene and any other non-polar impurities. [3]

  • Isolation of L-Alanine:

    • Crystallization: The aqueous layer now contains L-alanine tosylate. You can often induce crystallization by slowly adding a miscible organic solvent in which the product is insoluble, such as isopropanol or acetone, and cooling.

    • Ion-Exchange Chromatography: For very high purity, the aqueous solution can be passed through a cation exchange resin. After washing the resin to remove any remaining impurities, the L-alanine can be eluted with a dilute aqueous ammonia solution. [4]Lyophilization of the eluate will yield the pure zwitterionic L-alanine.

Frequently Asked Questions (FAQs)

Q1: Can I use a different deprotection method if my molecule has other hydrogenation-sensitive groups (e.g., alkenes, alkynes)?

A1: Absolutely. If your substrate contains functional groups that are sensitive to catalytic hydrogenation, you should consider alternative methods.

  • Acid-Catalyzed Hydrolysis: Strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane can cleave the benzyl ester. [5]This method is suitable for molecules stable in strong acid. A typical protocol involves stirring the substrate with 5-10 equivalents of TFA in DCM for 1-6 hours. [5]* Lewis Acid-Mediated Deprotection: Lewis acids such as SnCl₄ have been shown to selectively cleave benzyl esters in the presence of other sensitive groups like benzyl ethers. [6] Q2: My Pd/C catalyst seems to have lost activity, even though it's a new bottle. Why?

A2: Even new bottles of catalyst can be compromised. This can happen if the catalyst is improperly handled and exposed to air for extended periods. More likely, however, is that your starting material or solvent contains catalyst poisons. Sulfur-containing compounds are notorious poisons for palladium catalysts. Ensure your starting material is pure and your solvents are of high quality.

Q3: The tosylate salt seems to be hindering the reaction. Can I perform a deprotonation first?

A3: Yes, you can neutralize the tosylate salt before the deprotection. A procedure described for the synthesis of the starting material involves dissolving the salt in water, adding an organic solvent like toluene, and then adding a base such as triethylamine to deprotonate the ammonium salt and extract the free amine into the organic layer. [1]You could then proceed with the hydrogenation in the organic phase. However, this adds an extra step and may not be necessary if the hydrogenation is optimized as described above.

Q4: What is the role of the 4-methylbenzenesulfonate (tosylate) counter-ion?

A4: The tosylate group serves two main purposes. First, it forms a stable, crystalline salt with the amino group, which makes the compound easier to handle, purify, and store compared to the free amino ester. [1]Second, the acidic nature of the ammonium tosylate salt can help to prevent catalyst poisoning by the product amine during hydrogenation, although as discussed, additional acid may sometimes be beneficial.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). CN102320920B - Method for removing benzyl protecting group of hydroxyl group.
  • ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate. Retrieved from [Link]

  • Dalhousie University. (n.d.). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters. Retrieved from [Link]

  • Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Reddit. (2023). Problems with synthesis of Benzyl tosylate ( decomposition). Retrieved from [Link]

  • Google Patents. (n.d.). EP3088391A1 - Method for producing benzyl ester 2-aminonicotinate derivative.
  • ResearchGate. (2020). Separation and Purification of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]

  • ACS Publications. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • Reddit. (2025). Can Pd/C go bad? And also advice on disacharide debenzylation. Retrieved from [Link]

  • PubMed. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • ChemRxiv. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Retrieved from [Link]

Sources

Troubleshooting

Resolving solubility challenges of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, also known as L-Alanine benzyl ester p-toluenesulfonate salt, is a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, also known as L-Alanine benzyl ester p-toluenesulfonate salt, is a critical intermediate in pharmaceutical and chemical synthesis, particularly in peptide chemistry.[1][2] Its structure, combining a hydrophilic amino acid salt with bulky, lipophilic benzyl and tosyl groups, presents unique and often frustrating solubility challenges. This guide provides a comprehensive, experience-driven framework for understanding and overcoming these issues, ensuring your experiments proceed efficiently and successfully.

Physicochemical Properties at a Glance

Understanding the fundamental properties of this salt is the first step in troubleshooting its solubility. The molecule is an organic salt composed of a benzyl ester of alanine and a 4-methylbenzenesulfonate (tosylate) counterion.[3] This duality—a salt character combined with significant nonpolar moieties—governs its behavior in different solvents.

PropertyValueSource
Molecular Formula C₁₇H₂₁NO₅S[1][4]
Molecular Weight 351.42 g/mol [1][4]
Appearance White to off-white crystalline powder[5]
Melting Point ~114-118 °C
Key Features The benzyl ester group enhances lipophilicity, while the tosylate group improves crystallinity and contributes to aqueous solubility.[3]

Frequently Asked Questions (FAQs)

Q1: Why won't my Benzyl 2-aminopropanoate 4-methylbenzenesulfonate dissolve in common non-polar organic solvents like hexanes or toluene?

A1: This is expected behavior. The compound is a salt. The ionic bond between the protonated amine of the alanine ester (R-NH₃⁺) and the sulfonate anion (⁻O₃S-R') creates a highly polar structure with a significant crystal lattice energy. Non-polar solvents lack the ability to solvate these charged species effectively and overcome the energy required to break apart the crystal structure. While the benzyl and tosyl groups add lipophilic character, the ionic nature dominates, rendering it insoluble in purely non-polar media.[3]

Q2: I tried dissolving the salt in water, but solubility is very poor. Isn't it a salt?

A2: While it is a salt, the large, non-polar benzyl and p-toluenesulfonate groups significantly hinder aqueous solubility.[3][5] These bulky groups disrupt the hydrogen-bonding network of water, making the dissolution process energetically unfavorable. The sulfonate group does enhance aqueous solubility compared to a non-sulfonated version, but it is often insufficient to overcome the hydrophobicity of the rest of the molecule.[5]

Q3: The compound is listed as soluble in methanol, but it's not dissolving well for me. What's going on?

A3: Several factors could be at play:

  • Concentration: "Soluble" is a relative term. You may be exceeding the saturation limit. TCI Chemicals lists the compound as soluble in methanol, but this is typically for preparing solutions at specific concentrations (e.g., 3 g in methanol).

  • Temperature: Solubility is temperature-dependent. Gently warming the mixture can significantly increase both the rate of dissolution and the saturation point. However, be cautious, as excessive heat can risk degradation.

  • Purity and Water Content: The presence of impurities or residual water in either the salt or the solvent can alter solubility characteristics. Ensure you are using a high-purity, dry solvent if your application requires it.

Q4: Can I convert the tosylate salt to the free base to improve solubility in organic solvents?

A4: Yes, this is a very common and effective strategy. By neutralizing the salt with a base, you deprotonate the amino group (R-NH₃⁺ → R-NH₂). This removes the ionic character, making the resulting free base much more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or THF.[6][7]

Protocol for Free Base Conversion:

  • Dissolve the tosylate salt in a suitable solvent like DCM.

  • Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a weak organic base like triethylamine (TEA).[7][8]

  • Stir vigorously in a separatory funnel. The tosylate salt will be neutralized, and the free amine will be extracted into the organic layer.

  • Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to yield the free base, which is typically an oil.

Troubleshooting Guide

Problem: The compound will not dissolve in the chosen solvent system.

This is the most common issue. The key is to match the solvent polarity to the compound's dual nature or to modify the compound itself.

Caption: Troubleshooting flowchart for solubility issues.

Problem: The compound degrades or hydrolyzes upon dissolution.

Benzyl esters are susceptible to hydrolysis, especially under strong acidic or basic conditions, or at elevated temperatures in the presence of water.[9][10]

  • Observation: You observe the formation of benzyl alcohol and the corresponding alanine tosylate.

  • Causality: The ester linkage is cleaved by nucleophilic attack, a reaction catalyzed by acid or base.

  • Solution:

    • Avoid Strong Bases/Acids: When converting to the free base, use a mild base like NaHCO₃ rather than NaOH.

    • Control Temperature: Avoid prolonged heating, especially in protic or aqueous solvents.

    • Use Anhydrous Solvents: For reactions, ensure your solvents are dry to minimize water-driven hydrolysis.

Problem: The pH of my aqueous solution is acidic.
  • Observation: Dissolving the salt in neutral water results in a solution with a pH < 7.

  • Causality: The salt is formed from a weak base (the amino acid ester) and a strong acid (p-toluenesulfonic acid). In solution, the protonated amine (R-NH₃⁺) can donate a proton to water, creating hydronium ions (H₃O⁺) and thus lowering the pH.

  • Implication: This acidity can be problematic for pH-sensitive reactions or biological assays. If a neutral pH is required, you will need to buffer the solution or carefully add a base to adjust the pH to the desired level.

Experimental Protocols

Protocol 1: Standardized Solubility Assessment

This protocol helps you systematically determine the solubility of the compound in various solvents.

  • Preparation: Add a precisely weighed amount (e.g., 10 mg) of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate to a small vial.

  • Solvent Addition: Add the chosen solvent (e.g., Methanol) in small, measured increments (e.g., 100 µL).

  • Agitation: After each addition, vortex or sonicate the vial for 1-2 minutes to ensure thorough mixing and facilitate dissolution.

  • Observation: Visually inspect for any remaining solid particles against a dark background.

  • Equilibration: If solid remains, allow the suspension to stir at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Endpoint: Continue adding solvent increments until all solid has dissolved. The final concentration (mg/mL) is your determined solubility under those conditions.

Protocol 2: Preparing a Stock Solution in a Polar Aprotic Solvent

For many organic reactions, a stock solution in a solvent like DMF or DMSO is ideal.

  • Setup: In a fume hood, place a magnetic stir bar in a clean, dry flask.

  • Addition: Add the desired mass of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate to the flask.

  • Solvent: Add approximately 80% of the final desired volume of anhydrous DMF or DMSO.

  • Dissolution: Stir the mixture at room temperature. The salt should dissolve readily in these solvents. Gentle warming (30-40 °C) can be applied if dissolution is slow.

  • Final Volume: Once fully dissolved, allow the solution to cool to room temperature and then add the solvent to reach the final target volume.

The solubility of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is fundamentally tied to the ionization state of its amino group. This equilibrium can be manipulated to favor dissolution in different types of solvents.

G cluster_0 Aqueous / Polar Protic Media cluster_1 Aprotic / Less Polar Organic Media cluster_2 A Salt Form (Protonated) R-NH₃⁺ ⁻O₃S-R' B Free Base Form (Neutral) R-NH₂ A->B Solubility_A Solubility Favored in: - Methanol - Water (limited) - DMF, DMSO A->Solubility_A B->A Solubility_B Solubility Favored in: - DCM - Ethyl Acetate - THF - Chloroform B->Solubility_B

Caption: Effect of pH on the ionization state and solubility profile.

References

  • BenchChem. (n.d.). Benzyl 2-aminopropanoate 4-methylbenzenesulfonate | 119290-61-8.
  • PubChem. (n.d.). Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2-aminopropanoate hydrochloride. Retrieved from [Link]

  • Veeprho. (n.d.). L-Alanine benzyl ester p-toluenesulfonate salt | CAS 42854-62-6. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.).
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
  • Google Patents. (n.d.). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
  • Reddit. (n.d.). Advice for making tosylate and mesylate salts?.
  • PubChem. (n.d.). L-Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1). Retrieved from [Link]

  • Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • ResearchGate. (n.d.). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?.
  • Organic Chemistry Portal. (n.d.). Benzylamines.
  • Google Patents. (n.d.). US20140360936A1 - Removal of dissolved salts using a solvent.
  • Autech. (n.d.). CAS 46229-47-4 | Benzyl 2-aMinopropanoate 4-Methylbenzenesulfonate.
  • Pharma Excipients. (n.d.). Highly Soluble Salts of Amino Acids.
  • Cheméo. (n.d.). Chemical Properties of N-Benzylbenzamide (CAS 1485-70-7). Retrieved from [Link]

  • Reddit. (n.d.). Desalting Amino Acids : r/Chempros.
  • ResearchGate. (n.d.). How to separate organic salts?.
  • Google Patents. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.
  • Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition Supplement. (n.d.).

Sources

Optimization

Interpreting and resolving impurities in the NMR spectrum of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

This guide provides in-depth troubleshooting for interpreting and resolving impurities in the NMR spectrum of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate (also known as L-Alanine benzyl ester p-toluenesulfonate sal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for interpreting and resolving impurities in the NMR spectrum of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate (also known as L-Alanine benzyl ester p-toluenesulfonate salt). As a critical intermediate in peptide synthesis and drug development, ensuring its purity is paramount.[1][2] This document is designed for researchers, chemists, and quality control professionals to identify, understand, and rectify common purity issues encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure Benzyl 2-aminopropanoate 4-methylbenzenesulfonate?

A1: Understanding the proton NMR spectrum of the pure compound is the first step in identifying impurities. The key is to recognize the distinct signals from the alanine benzyl ester cation and the tosylate anion. While exact chemical shifts can vary slightly based on the solvent, concentration, and instrument, the following provides a reliable reference.[3]

Table 1: Characteristic ¹H NMR Signals for Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

Assignment Proton Description Typical Chemical Shift (δ, ppm) Multiplicity Integration
Tosyl Group Aromatic Protons (ortho to SO₂)~7.70Doublet (d)2H
Aromatic Protons (meta to SO₂)~7.15Doublet (d)2H
Methyl Group (-CH₃)~2.35Singlet (s)3H
Benzyl Group Aromatic Protons~7.30 - 7.45Multiplet (m)5H
Methylene Protons (-CH₂-)~5.20Singlet (s) or AB quartet2H
Alanine Moiety Methine Proton (α-CH)~4.15Quartet (q)1H
Methyl Protons (-CH₃)~1.60Doublet (d)3H
Amine Protons (-NH₃⁺)Variable (broad)Singlet (br s)3H

Note: The amine protons are exchangeable and may have a broad signal or not be observed, depending on the solvent and water content.

Troubleshooting Common Impurities

The synthesis of this tosylate salt, typically involving a Fischer esterification or a similar acid-catalyzed reaction between L-alanine and benzyl alcohol with p-toluenesulfonic acid, can leave behind unreacted starting materials or solvents.[4]

Q2: My NMR spectrum shows unexpected peaks. What are the most common impurities and how can I identify them?

A2: The most frequently observed impurities are residual solvents and starting materials. Their identification is straightforward by comparing the extraneous peaks to known chemical shifts.

cluster_main Target Compound cluster_impurities Common Impurities main_compound Benzyl 2-aminopropanoate 4-methylbenzenesulfonate benzyl_alcohol Benzyl Alcohol main_compound->benzyl_alcohol Unreacted Starting Material toluene Toluene main_compound->toluene Reaction or Purification Solvent p_tsa p-Toluenesulfonic Acid main_compound->p_tsa Unreacted Starting Material/Catalyst ethyl_acetate Ethyl Acetate main_compound->ethyl_acetate Purification Solvent

Caption: Common impurities found with the target compound.

Table 2: ¹H NMR Identification of Common Impurities in CDCl₃ (Note: Chemical shifts are approximate and can vary.[3][5])

Impurity Formula Characteristic ¹H NMR Signals (δ, ppm) Multiplicity Causality / Source
Benzyl AlcoholC₇H₈O~7.35 (m, 5H), ~4.65 (s, 2H), variable ~1.5-2.5 (br s, 1H, -OH)Multiplet, Singlet, Broad SingletIncomplete reaction; insufficient purification.
TolueneC₇H₈~7.20 (m, 5H), ~2.36 (s, 3H)[6]Multiplet, SingletOften used as the azeotropic solvent in esterification.
p-Toluenesulfonic Acid (TsOH)C₇H₈O₃S~7.80 (d, 2H), ~7.25 (d, 2H), ~2.40 (s, 3H), ~10-12 (br s, 1H, -SO₃H)[7]Doublet, Doublet, Singlet, Broad SingletExcess reagent used to drive the reaction; improper workup.
Ethyl AcetateC₄H₈O₂~4.12 (q, 2H), ~2.05 (s, 3H), ~1.26 (t, 3H)Quartet, Singlet, TripletCommon solvent for extraction or flash chromatography.[8]
WaterH₂O~1.56 (in CDCl₃); ~3.33 (in DMSO-d₆)[3]SingletIncomplete drying of product or solvents; atmospheric moisture.
Dichloromethane (DCM)CH₂Cl₂~5.30[3]SingletCommon solvent for extraction or reaction workup.
Q3: I see a singlet around δ 2.3-2.4 ppm, but its integration is higher than expected for the tosyl methyl group. What could this be?

A3: This is a classic case of signal overlap. Both the desired tosyl methyl group (δ ~2.35 ppm) and the methyl group of residual toluene (δ ~2.36 ppm) appear in the same region.[6]

Troubleshooting Steps:

  • Check for Aromatic Signals: Look for a multiplet around δ 7.20 ppm corresponding to the aromatic protons of toluene.

  • Integrate Carefully: Compare the integration of the singlet at ~2.35 ppm to a well-resolved signal from your product, such as the alanine α-CH quartet (~4.15 ppm, 1H). If the ratio is significantly greater than 3:1, toluene is likely present.

  • Use a Different Solvent: Acquiring a spectrum in a different deuterated solvent, such as benzene-d₆, can resolve overlapping signals due to different solvent-induced shifts.

Q4: There are broad signals in my spectrum, and the baseline is not flat. What is the issue?

A4: This often points to the presence of residual p-toluenesulfonic acid (TsOH) or water. The acidic protons (-SO₃H and -NH₃⁺) and the hydroxyl proton from water can undergo rapid chemical exchange, leading to broad peaks.[9] Excess acid can also affect the resolution of other signals. A very broad signal between 10-12 ppm is a strong indicator of the free sulfonic acid.[7]

Resolution and Purification Protocols

Resolving impurities requires selecting a purification strategy that effectively separates the target compound from the specific contaminants identified in the NMR spectrum.

cluster_methods Purification Methods start Impure NMR Spectrum Obtained identify Identify Impurities Compare extraneous peaks to reference tables (solvents, starting materials). Note signal overlap (e.g., Toluene/Tosyl). start->identify decision Select Purification Method identify->decision recrystallization Recrystallization Ideal for: Removing minor, less soluble impurities or starting materials. Solvents: Ethanol/Water, Isopropanol/Ether. Not effective for: Miscible solvents like Toluene. decision->recrystallization Insoluble Impurities chromatography Flash Chromatography Ideal for: Removing closely related impurities (e.g., Benzyl Alcohol). System: Silica gel. Eluent: Ethyl Acetate/Hexane or DCM/Methanol gradient. decision->chromatography Structurally Similar Impurities drying High Vacuum Drying / Azeotrope Ideal for: Removing volatile solvents (Toluene, Ethyl Acetate, DCM). Method: Dry under high vacuum, potentially with gentle heating. Azeotropic removal with a non-interfering solvent can also be used. decision->drying Volatile Solvents reassess Acquire New NMR Spectrum reassess->decision Impurities Remain end Pure Product Confirmed reassess->end Spectrum is Clean recrystallization->reassess chromatography->reassess drying->reassess

Caption: Workflow for NMR impurity analysis and resolution.

Q5: How can I remove residual benzyl alcohol and p-toluenesulfonic acid?

A5: A combination of an aqueous workup followed by recrystallization or chromatography is highly effective.

Protocol 1: Aqueous Wash and Recrystallization This protocol is designed to remove acid and water-soluble impurities like benzyl alcohol.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Wash sequentially with:

    • A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove excess p-toluenesulfonic acid. (Caution: CO₂ evolution).

    • Water to remove any remaining salts.

    • Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and remove bulk water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Recrystallization: The resulting solid can be recrystallized. A common and effective solvent system is a mixture of ethanol and water or isopropanol and diethyl ether.[1] Dissolve the solid in the minimum amount of the hot primary solvent (e.g., ethanol) and slowly add the anti-solvent (e.g., water) until turbidity persists. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Q6: Recrystallization did not remove all impurities. What is the next step?

A6: If impurities co-crystallize with the product, flash column chromatography is the preferred method.[10]

Protocol 2: Flash Column Chromatography

  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent System: A gradient elution is often most effective. Start with a non-polar mixture and gradually increase the polarity.

    • A common system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

    • Alternatively, a dichloromethane (DCM) and methanol gradient (e.g., 0% to 5% methanol in DCM) can be used.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the eluent or DCM.

    • Load the solution onto a properly packed silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q7: My final product still shows solvent peaks (Toluene, Ethyl Acetate). How do I remove them?

A7: Residual solvents are best removed by drying under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can accelerate the process, but care must be taken to avoid melting or degrading the product. For high-boiling solvents like toluene, co-evaporation with a more volatile solvent like DCM or methanol three times can help azeotropically remove the persistent solvent before final drying.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester.... Retrieved from [Link]

  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). General: All chemicals and solvents were purchased.... Retrieved from [Link]

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of p-Toluenesulfonic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034168). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). L-Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1). Retrieved from [Link]

  • SpectraBase. (n.d.). p-Toluenesulfonic acid monohydrate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on.... Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Toluene. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

Introduction: The Criticality of Chiral Purity in Synthesis Benzyl 2-aminopropanoate, a derivative of the amino acid alanine, serves as a fundamental chiral building block in the synthesis of complex molecules, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chiral Purity in Synthesis

Benzyl 2-aminopropanoate, a derivative of the amino acid alanine, serves as a fundamental chiral building block in the synthesis of complex molecules, particularly peptides and pharmaceuticals.[1] The stereochemistry of this intermediate dictates the biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, the precise determination of its enantiomeric excess (ee) is not merely a quality control metric; it is a cornerstone of stereoselective synthesis and drug development, ensuring the efficacy and safety of the end product.

This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiomeric excess of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the mechanistic underpinnings of each method, present validated experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs, whether for high-throughput screening, process optimization, or final product release.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Accuracy

Chiral HPLC is arguably the most powerful and widely adopted technique for enantiomeric excess determination due to its high accuracy, sensitivity, and robustness.[2][3] The method's success hinges on the principle of differential interaction between the enantiomers and a chiral stationary phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer, and the subtle differences in the stability of these complexes lead to different retention times, allowing for their separation and quantification.[3]

For amino acid esters like benzyl 2-aminopropanoate, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[4][5]

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of Benzyl 2-aminopropanoate to determine enantiomeric excess.

A. Sample Preparation & System Suitability

  • Standard Preparation: Prepare a 1 mg/mL solution of racemic Benzyl 2-aminopropanoate 4-methylbenzenesulfonate in the mobile phase. This sample is crucial for confirming the identity of the enantiomer peaks and calculating the resolution factor.

  • Analyte Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST): Inject the racemic standard. The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 1.5.

B. Chromatographic Conditions

  • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic elution with Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v). Expert Note: The small amount of TFA is added to improve peak shape by protonating the amine, reducing tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm. Rationale: The benzyl and tosylate moieties provide strong UV absorbance for sensitive detection.

  • Injection Volume: 10 µL.

C. Data Analysis

  • Integrate the peak areas for both enantiomers (let's denote them as Peak 1 and Peak 2).

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak)] x 100

Workflow & Logic: Chiral HPLC Separation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter (0.45 µm) Sample->Filter Injector Injector Filter->Injector Column Chiral Stationary Phase (CSP) Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: High-level workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes

Chiral GC offers exceptional resolving power and is a highly sensitive method, particularly when coupled with a mass spectrometer (MS).[6][7] The technique requires the analyte to be volatile and thermally stable. Since Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is a salt and not sufficiently volatile, a two-step sample preparation is mandatory: liberation of the free amine and subsequent derivatization.[8]

The separation mechanism is analogous to HPLC, relying on a chiral stationary phase, typically cyclodextrin derivatives, coated on the inner wall of a capillary column.[9]

Experimental Protocol: Chiral GC

Objective: To determine the enantiomeric excess of Benzyl 2-aminopropanoate after derivatization.

A. Sample Preparation (Derivatization)

  • Free Amine Liberation: Dissolve ~10 mg of the sample in 1 mL of deionized water. Add 1 mL of dichloromethane and basify the aqueous layer to pH > 10 with 1M NaOH. Shake vigorously. Separate the organic layer containing the free Benzyl 2-aminopropanoate. Dry the organic layer over anhydrous Na₂SO₄.

  • Derivatization: Transfer the dried organic solution to a clean vial. Add 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 30 minutes.

  • Work-up: Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of ethyl acetate for GC analysis. Trustworthiness Check: Run a derivatized racemic standard to confirm complete reaction and identify the enantiomer peaks.

B. Chromatographic Conditions

  • Column: Chirasil-Val or a functionalized cyclodextrin capillary column (e.g., Rt-βDEX).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 120°C, hold for 1 min, then ramp to 220°C at 5°C/min. Hold at 220°C for 5 min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280°C (FID).

  • Injection: 1 µL, split ratio 50:1.

C. Data Analysis

  • Identify the two peaks corresponding to the derivatized enantiomers.

  • Calculate the % ee using the integrated peak areas as described in the HPLC protocol.

Workflow & Logic: Chiral GC Separation

GC_Workflow A Sample Salt in Solution B Liberate Free Amine (Base Extraction) A->B C Derivatize with TFAA (Increase Volatility) B->C D GC Injection C->D E Separation on Chiral Capillary Column D->E F FID/MS Detection E->F G Data Acquisition & % ee Calculation F->G

Caption: Mandatory sample preparation and analysis workflow for Chiral GC.

NMR Spectroscopy: A Rapid Method Using Chiral Auxiliaries

NMR spectroscopy offers a fundamentally different and often faster approach for determining enantiomeric excess.[10] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary—either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA)—is used.[11] This auxiliary interacts with the enantiomeric analyte to form diastereomers (with a CDA) or transient diastereomeric complexes (with a CSA). These diastereomers are no longer mirror images and will exhibit distinct, resolvable signals in the NMR spectrum.[12] The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers.

For Benzyl 2-aminopropanoate, a CSA like (R)-(-)-Mandelic acid or a CDA can be effective.[13]

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

Objective: To induce diastereomeric non-equivalence in the ¹H NMR spectrum for the quantification of enantiomers.

A. Sample Preparation

  • Accurately weigh approximately 10 mg of the Benzyl 2-aminopropanoate 4-methylbenzenesulfonate sample into an NMR tube.

  • Add ~5-10 mg (a slight molar excess) of a chiral solvating agent, for example, (R)-(-)-Mandelic Acid.

  • Dissolve the mixture in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expert Note: The choice of solvent is critical as it can significantly affect the chemical shift separation (Δδ) between the diastereomeric signals. A solvent screening may be necessary for optimization.

  • Acquire a high-resolution ¹H NMR spectrum. A higher field strength (≥400 MHz) is recommended to achieve better signal separation.

B. Spectral Analysis

  • Identify a proton signal in the analyte that is well-resolved into two distinct peaks (a doublet of signals) corresponding to the two diastereomeric complexes. The α-proton of the alanine moiety is often a good candidate.

  • Carefully integrate the two separated signals. Ensure the integration baseline is set correctly.

  • Calculate the enantiomeric excess (% ee) from the integral values (Int1, Int2): % ee = [|Int1 - Int2| / (Int1 + Int2)] x 100

Logic Diagram: NMR Enantiodiscrimination

NMR_Logic cluster_sample NMR Tube cluster_result Spectroscopic Outcome Analyte Racemic Analyte (R)-Enantiomer (S)-Enantiomer Diastereomers Transient Diastereomeric Pair (R)-Analyte : CSA (S)-Analyte : CSA Analyte->Diastereomers + CSA CSA Chiral Solvating Agent (CSA) Solvent Deuterated Solvent Spectrum Distinct NMR Signals (Separated Peaks) Diastereomers->Spectrum Calculation Integration & % ee Calculation Spectrum->Calculation

Caption: Conceptual logic of ee determination using a Chiral Solvating Agent in NMR.

Comparative Performance Analysis

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Differential interaction with Chiral Stationary Phase (CSP)Differential interaction with CSP after derivatizationFormation of diastereomers with a chiral auxiliary
Accuracy ExcellentExcellentGood to Very Good
Precision (%RSD) < 1%< 1%1-5%
Limit of Quantification (LOQ) Very Low (ppm level)Very Low (ppb level with MS)High (~0.5-1% of minor enantiomer)
Analysis Time (per sample) 10 - 30 minutes15 - 40 minutes5 - 15 minutes
Sample Prep Complexity Low (dissolve and inject)High (extraction and derivatization required)Moderate (weigh and dissolve)
Key Advantage High accuracy, direct analysis of the saltHighest resolution, extremely sensitive with MSVery fast, no separation column needed
Key Limitation Requires specific, expensive chiral columnsDestructive, complex sample prep, analyte must be volatileLower sensitivity, potential for peak overlap

Conclusion and Recommendations

The choice of analytical method for determining the enantiomeric excess of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is dictated by the specific requirements of the analysis.

  • For routine quality control and release testing , where accuracy and the ability to detect trace enantiomeric impurities are paramount, Chiral HPLC is the undisputed method of choice. Its direct analysis, high precision, and low limits of detection provide the most reliable and defensible data.[4][14]

  • For applications requiring the absolute highest sensitivity , such as metabolite identification or trace analysis in complex matrices, Chiral GC-MS is superior, provided the rigorous sample preparation is acceptable.[8]

  • For high-throughput screening of reaction conditions or rapid in-process checks , where speed is more critical than ultimate accuracy, NMR Spectroscopy is an excellent tool.[10] Its ability to provide a result in minutes without chromatographic separation makes it ideal for rapid decision-making during process development.

By understanding the fundamental principles, operational requirements, and relative performance of these techniques, researchers and drug development professionals can confidently select and implement the optimal method to ensure the chiral integrity of their synthesized molecules.

References

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016). Journal of Chemical Education. [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2018). Inorganic Chemistry. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Plot of the enantiomeric excesses of the benzyl esters of valine,... (n.d.). ResearchGate. [Link]

  • NMR determination of enantiomeric excess. (2017). ResearchGate. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography. (2002). ResearchGate. [Link]

  • Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. (2021). Analytical Methods. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed. [Link]

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). ResearchGate. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2003). LCGC International. [Link]

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Comparative

A Comparative Crystallographic Analysis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate: Guiding Principles for Drug Development

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, governing its stability, solubility, and bioavailability. The deliberat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, governing its stability, solubility, and bioavailability. The deliberate formation of salts is a cornerstone of API optimization, and the selection of a suitable counterion can profoundly influence the crystallographic characteristics of the resulting compound. This guide provides an in-depth analysis of the crystallographic data of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, a tosylate salt of an amino acid ester, and compares it with alternative structures to illuminate the principles of crystal engineering in drug design.

The tosylate group is frequently employed to enhance the crystallinity and stability of pharmaceutical compounds.[1] Its rigid, planar structure and capacity for hydrogen bonding often lead to well-ordered crystalline lattices. This guide will delve into the specific crystallographic parameters that define such structures and discuss the experimental methodologies used to elucidate them.

Crystallographic Data Summary: Benzyl 2-aminopropanoate 4-methylbenzenesulfonate and Comparators

ParameterBenzyl 2-aminopropanoate 4-methylbenzenesulfonate (Analog-Based)[1]N-allyl-N-benzyl-4-methylbenzenesulfonamide[2]Benzyl 2-aminopropanoate hydrochloride[3]
Crystal System MonoclinicOrthorhombicData Not Available
Space Group P2₁/nPna2₁Data Not Available
a (Å) 14.639218.6919Data Not Available
b (Å) 5.711110.5612Data Not Available
c (Å) 17.52958.1065Data Not Available
α (°) 9090Data Not Available
β (°) 9090Data Not Available
γ (°) 9090Data Not Available
Volume (ų) 1466.51600.3Data Not Available
Z Not specified4Data Not Available
Calculated Density (g/cm³) Not specified1.251Data Not Available

Causality Behind Experimental Choices: The "Why" of Crystallographic Analysis

The decision to pursue single-crystal X-ray diffraction is driven by the need for an unambiguous, three-dimensional understanding of the molecule's solid-state conformation and packing. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This level of detail is crucial for:

  • Polymorph Screening: Identifying different crystalline forms of the same compound, which can have drastically different physical properties.

  • Solvate/Hydrate Identification: Determining if solvent or water molecules are incorporated into the crystal lattice, which can impact stability.

  • Understanding Intermolecular Interactions: Mapping the network of hydrogen bonds, van der Waals forces, and π-π stacking interactions that hold the crystal together. This is fundamental to predicting physical properties like melting point and dissolution rate.

  • Absolute Stereochemistry Determination: Unambiguously assigning the stereochemistry of chiral centers, a critical regulatory requirement.

The choice of a suitable crystallization solvent and method (e.g., slow evaporation, vapor diffusion) is often empirical but guided by the solubility profile of the compound. The goal is to achieve slow, controlled crystal growth to obtain single crystals of sufficient size and quality for diffraction experiments.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized, step-by-step methodology for obtaining and analyzing single-crystal X-ray diffraction data.

  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal system. The systematic absences in the diffraction pattern allow for the assignment of the space group.

  • Structure Solution: The phases of the diffracted X-rays are determined using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Visualization of the Crystallographic Workflow

The process of moving from a crystalline sample to a refined crystal structure can be visualized as follows:

experimental_workflow cluster_sample Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis Sample Crystalline Powder Crystallization Recrystallization Sample->Crystallization SingleCrystal Single Crystal Selection Crystallization->SingleCrystal Mounting Crystal Mounting SingleCrystal->Mounting DataCollection Data Collection Mounting->DataCollection UnitCell Unit Cell & Space Group DataCollection->UnitCell StructureSolution Structure Solution UnitCell->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & CIF Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis and Field-Proven Insights

The comparison between the analog-inferred data for Benzyl 2-aminopropanoate 4-methylbenzenesulfonate and the experimental data for N-allyl-N-benzyl-4-methylbenzenesulfonamide highlights the impact of subtle molecular changes on the crystal lattice. The latter's orthorhombic system suggests a higher symmetry in its packing arrangement compared to the expected monoclinic system for the former. This difference likely arises from the different hydrogen bonding donors and acceptors present in each molecule and the steric demands of the allyl versus the aminopropanoate group.

The absence of a strong hydrogen bond donor in the N-allyl-N-benzyl-4-methylbenzenesulfonamide (lacking the -NH3+ group of the amino acid salt) means that its crystal packing will be dominated by weaker C-H···O and C-H···π interactions.[2] In contrast, the Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is expected to exhibit a robust network of N-H···O hydrogen bonds between the ammonium group of the cation and the sulfonate group of the anion. This strong, directional interaction is a key driver for the formation of a stable, crystalline salt.

The choice of the tosylate counterion over a simpler anion like chloride (as in Benzyl 2-aminopropanoate hydrochloride) is a strategic one. The larger, more rigid, and aromatic nature of the tosylate anion provides a scaffold that encourages ordered packing and can participate in π-π stacking interactions, further stabilizing the crystal lattice. This often translates to higher melting points, lower hygroscopicity, and improved handling characteristics compared to the corresponding hydrochloride salt.

Trustworthiness: A Self-Validating System

The crystallographic data, once obtained, is inherently self-validating. The refinement process minimizes the difference between the experimentally measured diffraction pattern and one calculated from the structural model. A low R-factor (a measure of the agreement) indicates a high-quality, trustworthy structure. Furthermore, the final structural model must be chemically sensible, with reasonable bond lengths, angles, and thermal parameters. Any anomalies are flagged during the validation process, prompting further investigation.

Conclusion

The crystallographic analysis of Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, informed by data from analogous compounds, underscores the profound influence of the counterion on the solid-state properties of an API. The tosylate group, through its size, rigidity, and hydrogen bonding capabilities, promotes the formation of stable, crystalline lattices. A thorough understanding of these crystallographic principles, gained through techniques like single-crystal X-ray diffraction, is indispensable for the rational design of pharmaceutical salts with optimal physicochemical properties for drug development.

References

  • PubChem. Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate. [Link]

  • Alchem. CAS 46229-47-4 | Benzyl 2-aMinopropanoate 4-Methylbenzenesulfonate. [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • Veeprho. L-Alanine benzyl ester p-toluenesulfonate salt | CAS 42854-62-6. [Link]

  • Crystallography Open Database. P 4/n m m :2 - Search results. [Link]

  • PubChem. 2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide. [Link]

  • Google Patents.
  • Axios Research. L-Alanine benzyl ester p-toluenesulfonate salt - CAS - 42854-62-6. [Link]

  • PubChem. Benzyl 2-aminopropanoate hydrochloride. [Link]

  • PubChem. benzyl (2S)-2-aminopropanoate. [Link]

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Validation

A Senior Application Scientist's Guide to Validating Peptide Sequences Containing Benzyl 2-aminopropanoate 4-methylbenzenesulfonate via Mass Spectrometry

For researchers, medicinal chemists, and drug development professionals, the precise validation of synthetic peptides is paramount. The incorporation of unnatural amino acids, such as Benzyl 2-aminopropanoate 4-methylben...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise validation of synthetic peptides is paramount. The incorporation of unnatural amino acids, such as Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, introduces unique analytical challenges that necessitate a sophisticated approach to mass spectrometry-based sequence validation. This guide provides an in-depth comparison of mass spectrometry techniques, supported by experimental insights, to ensure the confident characterization of these modified peptides.

The Challenge of Non-Standard Residues

Benzyl 2-aminopropanoate, a modified alanine residue, introduces a bulky, aromatic benzyl ester group. The presence of a 4-methylbenzenesulfonate (tosylate) counter-ion further complicates the analysis. These modifications can significantly alter a peptide's physicochemical properties, including its ionization efficiency, chromatographic behavior, and, most critically, its fragmentation pattern in the mass spectrometer. A robust validation strategy must account for these alterations to prevent misinterpretation of spectral data.

Comparing Fragmentation Techniques: CID, HCD, and ETD

The choice of fragmentation technique is the most critical parameter in the successful sequencing of modified peptides. Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) are the most common methods, each with distinct advantages and disadvantages for this application.

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are "slow-heating" methods that induce fragmentation through collisions with an inert gas, leading to the cleavage of the peptide backbone and the generation of characteristic b- and y-type ions.[1][2]

  • Mechanism: In CID/HCD, the proton, which is the charge carrier in positive-ion mode, moves along the peptide backbone, inducing cleavage at the amide bonds.[3] This process is well-characterized for standard peptides.

  • Expected Behavior with Benzyl 2-aminopropanoate: The presence of the benzyl ester introduces a potential complication. Alongside the desired backbone fragmentation, a competing pathway involving the cleavage of the side chain can occur.[4] This may lead to the neutral loss of the benzyl group or the formation of a stable benzyl or tropylium carbocation, which can dominate the spectrum, especially at higher charge states.[4] This side-chain fragmentation can suppress the formation of sequence-informative b and y ions, complicating spectral interpretation. HCD, by providing higher fragmentation energy, may favor the formation of more backbone fragments compared to CID, but the risk of side-chain loss remains.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide precursor.[5] This induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.[2][6]

  • Mechanism: Because ETD is a radical-driven process, it is less sensitive to the peptide's sequence and modification lability.[5] This makes it particularly well-suited for the analysis of peptides with post-translational modifications that are unstable under CID/HCD conditions.[7][8]

  • Expected Behavior with Benzyl 2-aminopropanoate: ETD is expected to be the superior technique for sequencing peptides containing Benzyl 2-aminopropanoate. By cleaving the backbone without significantly energizing the entire molecule, ETD is more likely to preserve the benzyl ester modification on the fragment ions.[5] This retention of the modification is crucial for unambiguously localizing the modified residue within the peptide sequence.

Experimental Workflow: A Comparative Approach

To objectively compare these techniques, a systematic workflow should be employed.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_frag Fragmentation Method Comparison cluster_data Data Analysis sample Synthetic Peptide with Benzyl 2-aminopropanoate 4-methylbenzenesulfonate dissolve Dissolve in 0.1% Formic Acid in Water/Acetonitrile (50:50) sample->dissolve lc Reverse-Phase HPLC Separation (C18 column) dissolve->lc ms High-Resolution Mass Spectrometer (e.g., Orbitrap) lc->ms cid Method A: CID ms->cid hcd Method B: HCD ms->hcd etd Method C: ETD ms->etd analysis De Novo Sequencing & Spectral Interpretation cid->analysis hcd->analysis etd->analysis comparison Compare Sequence Coverage, Fragment Ion Intensities, and Confidence Scores analysis->comparison

Caption: Comparative workflow for validating modified peptide sequences.

Detailed Experimental Protocol

1. Sample Preparation:

  • Dissolve the synthetic peptide containing Benzyl 2-aminopropanoate 4-methylbenzenesulfonate in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 10 pmol/µL. The tosylate counter-ion will dissociate in this solution and is generally not observed in positive-ion mode ESI-MS. Formic acid is a volatile ion-pairing agent that is compatible with mass spectrometry, unlike trifluoroacetic acid (TFA) which can cause ion suppression.[9]

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • LC System: A nano- or micro-flow HPLC system.

  • Column: A C18 reversed-phase column with a particle size of ≤ 1.9 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient from 5% to 40% Mobile Phase B over 30 minutes to ensure good separation of the peptide from any impurities.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, capable of performing CID, HCD, and ETD.

  • MS1 Settings:

    • Scan Range: m/z 300-2000

    • Resolution: 60,000

    • AGC Target: 1e6

  • MS2 Settings (for each fragmentation method):

    • Isolation Window: 2 m/z

    • Activation Type: CID, HCD, or ETD

    • Collision Energy (CID/HCD): Stepped collision energy (e.g., 25, 30, 35%) to ensure optimal fragmentation for different precursor charge states.

    • ETD Reaction Time: Calibrate for optimal fragmentation efficiency.

    • Resolution: 30,000

3. Data Analysis:

  • Perform de novo sequencing on the MS/MS spectra obtained from each fragmentation method.[10] This is crucial as the modified amino acid will not be present in standard protein databases.

  • Manually inspect the spectra to identify the characteristic fragment ions (b/y for CID/HCD, c/z for ETD).

  • Calculate the mass of the Benzyl 2-aminopropanoate residue and use it to confirm its position in the sequence.

  • Compare the sequence coverage, the number of identified fragment ions, and the confidence scores for each fragmentation method.

Interpreting the Data: A Comparative Analysis

The following table illustrates the expected outcomes from the different fragmentation methods for a hypothetical peptide, G-X-Y-L-K, where X is Benzyl 2-aminopropanoate.

Fragmentation MethodExpected Primary Fragment IonsExpected Sequence CoverageConfidence in Modification SiteKey Considerations
CID b and y ionsModerate to LowLow to ModerateProne to neutral loss of the benzyl group, which can complicate spectral interpretation and reduce the abundance of informative fragment ions.[4]
HCD b and y ionsModerateModerateHigher energy may yield more backbone fragments than CID, but the risk of side-chain fragmentation remains significant.
ETD c and z ionsHighHighExpected to preserve the benzyl ester modification on the fragment ions, providing unambiguous localization of the modified residue.[5]

Visualizing Fragmentation Patterns

The following diagrams illustrate the expected fragmentation patterns for CID/HCD and ETD.

fragmentation cluster_cid CID/HCD Fragmentation cluster_etd ETD Fragmentation N-term N-term b1 b1 N-term->b1 b-ion b2 b2 b1->b2 b-ion b3 b3 b2->b3 b-ion C-term C-term b3->C-term b-ion y3 y3 C-term->y3 y-ion y2 y2 y3->y2 y-ion y1 y1 y2->y1 y-ion y1->N-term y-ion N-term2 N-term c1 c1 N-term2->c1 c-ion c2 c2 c1->c2 c-ion c3 c3 c2->c3 c-ion C-term2 C-term c3->C-term2 c-ion z3 z3 C-term2->z3 z-ion z2 z2 z3->z2 z-ion z1 z1 z2->z1 z-ion z1->N-term2 z-ion

Caption: Expected fragmentation patterns for CID/HCD (b/y ions) and ETD (c/z ions).

Conclusion and Recommendations

For the confident validation of peptide sequences containing Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, Electron Transfer Dissociation (ETD) is the recommended fragmentation method. Its ability to preserve labile modifications on fragment ions provides the most unambiguous data for localizing the unnatural amino acid. While CID and HCD can provide some sequence information, the propensity for side-chain fragmentation of the benzyl ester group can lead to ambiguous results and lower sequence coverage.

By employing a systematic, comparative approach using the workflow and protocols outlined in this guide, researchers can ensure the accurate and reliable characterization of these challenging but therapeutically promising modified peptides.

References

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). NCBI. Retrieved January 23, 2026, from [Link]

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Peptide fragmentation. (n.d.). Matrix Science. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Gessulat, S., et al. (2019).
  • Guo, T., et al. (2025). NS-Pep: De novo Peptide Design with Non-Standard Amino Acids. arXiv.
  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (2025, November 7). NCBI. Retrieved January 23, 2026, from [Link]

  • Brodbeck, J., & Brodbelt, J. S. (2012). Ion Activation Methods for Peptides and Proteins. In Guide to Protein Analysis (pp. 147-173).
  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. (n.d.). Aragen. Retrieved January 23, 2026, from [Link]

  • NS-Pep: De novo Peptide Design with Non-Standard Amino Acids. (2025, October 9). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Role of Counter-Ions in Peptides—An Overview. (2020, December 3). NCBI. Retrieved January 23, 2026, from [Link]

  • ETD versus CID dissociation of peptides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Improved LC-MS identification of short homologous peptides using sequence-specific retention time predictors. (2023, April 3). ResearchGate. Retrieved January 23, 2026, from [Link]

  • NS-Pep: De novo Peptide Design with Non-Standard Amino Acids. (2025, October 1). arXiv. Retrieved January 23, 2026, from [Link]

  • Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. (n.d.). Glen Jackson. Retrieved January 23, 2026, from [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (2025, December 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. (2016, July 12). ResearchGate. Retrieved January 23, 2026, from [Link]

  • De Novo Sequencing of Amino Acids. (n.d.). Baitaipake Biotechnology. Retrieved January 23, 2026, from [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 23, 2026, from [Link]

  • ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. (n.d.). NCBI. Retrieved January 23, 2026, from [Link]

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. (2019, July 18). GenScript. Retrieved January 23, 2026, from [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025, October 29). Anapharm Bioanalytics. Retrieved January 23, 2026, from [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012, November 21). Walsh Medical Media. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. (2025, September 26). NCBI. Retrieved January 23, 2026, from [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry in Peptide and Protein Analysis. (n.d.). Mabion. Retrieved January 23, 2026, from [Link]

  • benzyl (2S)-2-aminopropanoate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

Comparative

A Researcher's Guide to Chiral Alanine Synthons: A Comparative Analysis of Alternatives to Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

In the precise world of peptide synthesis and chiral drug development, the choice of starting materials is paramount. For decades, Benzyl 2-aminopropanoate 4-methylbenzenesulfonate has served as a reliable chiral synthon...

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of peptide synthesis and chiral drug development, the choice of starting materials is paramount. For decades, Benzyl 2-aminopropanoate 4-methylbenzenesulfonate has served as a reliable chiral synthon, providing a stable, crystalline source of L-alanine. However, the demands of modern, complex multi-step syntheses necessitate a broader toolkit. Factors such as orthogonal protection strategies, milder deprotection conditions, and overall process efficiency have driven the adoption of several key alternatives.

This guide offers an in-depth comparison of the most widely used alternatives to Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, namely N-Boc-L-alanine, N-Cbz-L-alanine, N-Fmoc-L-alanine, and L-alanine methyl ester hydrochloride. We will examine their performance, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal synthon for their specific synthetic challenges.

The Benchmark: Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

Often referred to as H-Ala-OBzl·TosOH, this synthon is a salt of the benzyl ester of L-alanine. Its popularity stems from several key advantages:

  • High Crystallinity: The tosylate salt form is a stable, free-flowing crystalline solid, which simplifies handling, weighing, and storage compared to oils or amorphous solids.[][2]

  • Amine Protection: The protonated amino group, in the form of a tosylate salt, is protected from side reactions, requiring neutralization in situ just before the coupling step.

  • Carboxyl Protection: The benzyl (Bzl) ester effectively protects the carboxylic acid functionality and can be removed via hydrogenolysis.

However, it also presents limitations. The primary deprotection method for the benzyl ester, catalytic hydrogenolysis, is not compatible with substrates containing other reducible functional groups (e.g., alkynes, alkenes, certain sulfur-containing residues).[3] Furthermore, the deprotection of both the benzyl ester and the liberation of the free amine from its tosylate salt adds steps to the synthetic workflow.

The Alternatives: A New Generation of N-Protected Synthons

The most common alternatives circumvent the challenges of the benchmark by replacing the salt-based amine protection with a covalently bound N-protecting group. This approach offers greater control and orthogonality, which is critical in complex syntheses.

N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-alanine)

N-Boc-L-alanine is one of the most prevalent synthons in both solid-phase and solution-phase peptide synthesis.[4] Its defining feature is the acid-labile Boc group.

  • Key Advantage (Orthogonality): The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA), which are orthogonal to the hydrogenolysis used for Cbz and Benzyl ester groups and the basic conditions used for Fmoc removal.[4][5] This allows for selective deprotection without affecting other parts of a molecule.

  • Performance: Boc-L-alanine is known for its high reactivity and compatibility with a wide range of coupling reagents, often providing high yields in peptide bond formation.[4][6] Typical coupling reactions can achieve yields of 75-90%.[6]

  • Limitations: The strongly acidic conditions required for Boc removal can be harsh for sensitive substrates.

N-(Benzyloxycarbonyl)-L-alanine (Cbz-L-alanine or Z-L-alanine)

A foundational tool in peptide chemistry, Cbz-L-alanine utilizes the benzyloxycarbonyl group, which is removable by catalytic hydrogenolysis.[7]

  • Key Advantage (Stability & Mild Deprotection): The Cbz group is stable under both mild acidic and basic conditions, making it robust.[8] Its removal via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst) occurs under neutral pH, which is advantageous for acid- or base-sensitive molecules.[7][8]

  • Performance: It is a crystalline solid that performs reliably in standard coupling reactions, with synthesis yields reported around 73% after recrystallization.[7]

  • Limitations: The primary drawback is the incompatibility of its deprotection method (hydrogenolysis) with functional groups like alkenes, alkynes, or sulfur-containing residues, which would also be reduced.

N-(9-Fluorenylmethyloxycarbonyl)-L-alanine (Fmoc-L-alanine)

Fmoc-L-alanine is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique base-lability.

  • Key Advantage (Mild Deprotection): The Fmoc group is cleaved under very mild basic conditions, typically with a solution of piperidine in an organic solvent like DMF.[8][9] This allows for an orthogonal strategy where acid-labile side-chain protecting groups (like tBu) remain intact during N-terminal deprotection.[5]

  • Performance: While predominantly used in SPPS, it is also applicable in solution-phase synthesis. However, the removal of the dibenzofulvene byproduct generated during deprotection can be challenging in solution-phase without a solid support.[9]

  • Limitations: The basic deprotection conditions can be problematic for base-sensitive peptide sequences or modifications. Furthermore, premature Fmoc removal can occur with certain basic reagents.

L-Alanine Methyl Ester Hydrochloride

This simple synthon offers a free amine (as a hydrochloride salt) and a protected carboxyl group. It is primarily used as a coupling partner for an N-protected amino acid, rather than as the activated carboxyl component.

  • Key Advantage (Cost & Simplicity): It is an inexpensive and straightforward building block for introducing a C-terminal alanine residue.

  • Performance: It functions effectively as a nucleophile in peptide coupling reactions after neutralization of the hydrochloride salt with a non-nucleophilic base.

  • Limitations: The methyl ester requires saponification (hydrolysis with a base like NaOH) for removal, a condition that can be too harsh for many complex peptides, potentially causing epimerization or hydrolysis of other labile functional groups.

Head-to-Head Comparison

To facilitate selection, the following table summarizes the key properties and performance characteristics of each synthon.

FeatureBenzyl 2-aminopropanoate 4-methylbenzenesulfonateN-Boc-L-alanineN-Cbz-L-alanineN-Fmoc-L-alanineL-Alanine Methyl Ester HCl
Synonym H-Ala-OBzl·TosOHBoc-Ala-OHCbz-Ala-OH / Z-Ala-OHFmoc-Ala-OHH-Ala-OMe·HCl
Physical Form White crystalline powder[]White crystalline powder[4]White to off-white crystal[10]White powderWhite powder
Melting Point 114-116 °C[]79-83 °C[11]84-87 °C[10]143-146 °C109-111 °C
Amine Protection Tosylate Salt (Ionic)Boc (Covalent)Cbz (Covalent)Fmoc (Covalent)Hydrochloride Salt (Ionic)
Carboxyl Protection Benzyl (Bzl) EsterFree Carboxylic AcidFree Carboxylic AcidFree Carboxylic AcidMethyl (Me) Ester
Amine Deprotection Base NeutralizationStrong Acid (TFA)Catalytic HydrogenolysisMild Base (Piperidine)Base Neutralization
Carboxyl Deprotection Catalytic HydrogenolysisN/AN/AN/ASaponification (Base)
Key Advantage Crystalline, stableOrthogonal to Cbz/FmocStable to acid/baseMild, orthogonal to Boc/BzlLow cost, simple
Primary Limitation Hydrogenolysis incompatibilityHarsh acid deprotectionHydrogenolysis incompatibilityBase-lability issuesHarsh ester hydrolysis
Typical Use Case Solution-phase synthesisSPPS & Solution-phaseSolution-phase synthesisPrimarily SPPSC-terminal Ala introduction
Relative Cost/mol




$
$

Relative cost is an estimate based on publicly available catalog prices from major suppliers for comparable quantities, intended for guidance only. $ = Lowest,


$ = Highest.

Visualization of Synthetic Workflows

The choice of synthon dictates the overall synthetic strategy, particularly the sequence of protection and deprotection steps. The following diagrams illustrate the comparative workflows for synthesizing a simple dipeptide (e.g., Ala-Gly).

Diagram 1: Comparative Dipeptide Synthesis Workflows

G cluster_0 Workflow A: H-Ala-OBzl·TosOH (Benchmark) cluster_1 Workflow B: Boc-Ala-OH (Alternative) A_start H-Ala-OBzl·TosOH + Boc-Gly-OH A_couple 1. Neutralize Amine (Base) 2. Couple (e.g., EDC/HOBt) A_start->A_couple A_product Boc-Gly-Ala-OBzl A_couple->A_product A_deprotect_boc Deprotect Boc (TFA) A_product->A_deprotect_boc A_deprotect_bzl Deprotect Bzl (H₂, Pd/C) A_deprotect_boc->A_deprotect_bzl A_final Gly-Ala A_deprotect_bzl->A_final B_start Boc-Ala-OH + H-Gly-OMe·HCl B_couple 1. Neutralize Amine (Base) 2. Couple (e.g., EDC/HOBt) B_start->B_couple B_product Boc-Ala-Gly-OMe B_couple->B_product B_deprotect_boc Deprotect Boc (TFA) B_product->B_deprotect_boc B_deprotect_me Deprotect Me Ester (Saponification) B_deprotect_boc->B_deprotect_me B_final Ala-Gly B_deprotect_me->B_final

Caption: Comparative workflows for dipeptide synthesis.

Experimental Protocols

To provide a practical comparison, the following are representative solution-phase protocols for the synthesis of a dipeptide (N-Protected-Alanyl-Leucine Methyl Ester) using the benchmark and two common alternatives.

Protocol 1: Dipeptide Coupling using Boc-L-Alanine

This protocol details the coupling of Boc-L-alanine with L-leucine methyl ester hydrochloride.

Materials:

  • Boc-L-alanine

  • L-Leucine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • In a round-bottom flask, dissolve Boc-L-alanine (1.0 eq.), EDC (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DCM. Stir the solution at 0 °C for 20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, suspend L-Leucine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM.

  • Add Et₃N (1.1 eq.) to the suspension from Step 2 and stir for 10 minutes at 0 °C to neutralize the hydrochloride salt and generate the free amine.

  • Transfer the free amine solution from Step 3 to the activated Boc-L-alanine solution from Step 1.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-Alanyl-L-Leucine methyl ester.

  • Purify the product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient). Typical Yield: 75-90%[6]

Protocol 2: Dipeptide Coupling using Cbz-L-Alanine

This protocol outlines the coupling of Cbz-L-alanine with L-cysteine methyl ester hydrochloride.

Materials:

  • N-Cbz-L-alanine

  • L-Cysteine methyl ester hydrochloride

  • A suitable coupling reagent (e.g., DCC or a modern equivalent)

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM), Anhydrous

Procedure:

  • Flush a three-necked, round-bottomed flask with dry nitrogen. Charge the flask with N-Cbz-L-alanine (1.0 eq.) in anhydrous DCM. Stir until dissolved and cool to 0 °C.

  • Add a solution of the coupling reagent (1.0 eq.) in anhydrous DCM. Stir for 1 hour at 0 °C and then for an additional hour at room temperature.

  • Cool the mixture back to 0 °C. Quickly add L-cysteine methyl ester hydrochloride (1.0 eq.).

  • Immediately follow with the addition of a solution of NMM (1.0 eq.) in anhydrous DCM to neutralize the hydrochloride salt.

  • Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Work-up: Remove the solvent by rotary evaporation. If DCC was used, filter off the dicyclohexylurea (DCU) byproduct first. Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by recrystallization (e.g., from ethyl acetate/hexane).

Protocol 3: Deprotection of Benzyl Ester and Cbz Groups via Catalytic Hydrogenolysis

This is a general protocol for the simultaneous deprotection of C-terminal benzyl esters and N-terminal Cbz groups.

Materials:

  • Cbz-protected peptide benzyl ester

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected peptide (1.0 eq.) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 wt% relative to the peptide).

  • Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas (H₂). Maintain a positive pressure of H₂ using a balloon or connect to a hydrogenation apparatus.

  • Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.

Conclusion and Future Outlook

While Benzyl 2-aminopropanoate 4-methylbenzenesulfonate remains a viable and economical choice for simpler syntheses, the strategic advantages offered by N-protected alternatives are undeniable for complex targets.

  • N-Boc-L-alanine offers a robust, acid-labile option that is orthogonal to many other protecting groups.

  • N-Cbz-L-alanine provides stability and a mild, neutral deprotection pathway, ideal for acid/base-sensitive molecules that lack reducible groups.

  • N-Fmoc-L-alanine is the preeminent choice for solid-phase synthesis, enabling the assembly of long peptides under mild, iterative basic deprotection conditions.

The selection of a chiral alanine synthon is no longer a default choice but a strategic decision. The ideal synthon is dictated by the overall synthetic plan, the presence of other functional groups, and the desired orthogonality. As synthetic targets become more complex, the demand for novel protecting groups that offer even greater selectivity and milder cleavage conditions will continue to grow, further expanding the synthetic chemist's toolkit.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). N-carbobenzyloxyalanine. Retrieved from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • ResearchGate. (n.d.). Structural comparison of alanine, proline and sarcosine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • D'Andrea, P., et al. (2017). General method to prepare amino acids benzyl esters and to isolate them as free bases. Amino Acids, 49(7), 1249–1256.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • U.S. Patent No. WO2019217116A1. (2019). Method for solution-phase peptide synthesis.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). L-Alanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1). Retrieved from [Link]

  • Thompson, R. E., et al. (2014). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical intermediates is paramount. Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, a tosylate salt of an alanine benzyl es...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical intermediates is paramount. Benzyl 2-aminopropanoate 4-methylbenzenesulfonate, a tosylate salt of an alanine benzyl ester derivative, is a key building block whose integrity and safe handling directly impact research outcomes.[1] This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the scientific reasoning behind each recommendation. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Foundational Safety: Understanding the Hazard

Before any PPE is selected, a thorough understanding of the compound's specific hazards is essential. This risk assessment is the foundation upon which all other safety protocols are built. According to aggregated GHS data, the closely related hydrochloride salt is classified as causing skin and eye irritation, and may cause respiratory irritation.[2] While a specific Safety Data Sheet (SDS) for the tosylate salt was not found, the hazards of the constituent parts—an amino acid ester and a tosylate group—inform a conservative approach.

Hazard Identification Summary:

Hazard ClassificationGHS Hazard StatementRationale
Skin Irritation (Category 2)H315: Causes skin irritationBased on data for the analogous hydrochloride salt.[2]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationBased on data for the analogous hydrochloride salt.[2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationBased on data for the analogous hydrochloride salt.[2]
Potential for Skin SensitizationH317: May cause an allergic skin reactionA common hazard for many organic compounds; assumed as a precaution.

This hazard profile dictates that our primary goal is to prevent contact with skin, eyes, and the respiratory system.

The Hierarchy of Controls: PPE as the Last Line of Defense

While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense. Its effectiveness depends on the implementation of engineering and administrative controls.

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the hazardous chemical necessary? Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Can a less hazardous chemical be used? Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Isolate people from the hazard. PPE Personal Protective Equipment (Least Effective) Administrative->PPE Change the way people work.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

  • Engineering Controls: Always handle Benzyl 2-aminopropanoate 4-methylbenzenesulfonate within a certified chemical fume hood. This is non-negotiable as it contains airborne particulates and protects against respiratory exposure.[3][4]

  • Administrative Controls: Adherence to a well-documented Standard Operating Procedure (SOP) and completion of laboratory safety training are mandatory.[5]

Core PPE Protocol: A Task-Based Approach

The specific PPE required can vary based on the scale and nature of the operation. A "one-size-fits-all" approach is insufficient.

TaskMinimum Required PPE
Weighing & Aliquoting (Solid) Safety Glasses with Side Shields, Nitrile Gloves, Lab Coat
Solution Preparation & Transfers Chemical Splash Goggles, Nitrile Gloves, Lab Coat
Large-Scale Reactions (>1g) Chemical Splash Goggles, Face Shield, Nitrile Gloves, Chemical-Resistant Apron over Lab Coat
Spill Cleanup Chemical Splash Goggles, Face Shield, Heavy-Duty Nitrile or Neoprene Gloves, Chemical-Resistant Apron or Suit
Eye and Face Protection: The First Barrier

Why: The compound is classified as a serious eye irritant.[2][6] Direct contact from a splash could cause significant damage.

  • For small-scale operations (e.g., weighing): ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • For handling solutions or any task with a splash risk: Chemical splash goggles are mandatory. They form a seal around the eyes, offering superior protection from liquid splashes compared to safety glasses.[5]

  • For large-scale work or spill response: A face shield should be worn over chemical splash goggles to protect the entire face.

Hand Protection: Selecting the Right Glove

Why: The primary route of exposure is skin contact, which can cause irritation.[2][6] Not all gloves are created equal, and selecting the appropriate material is crucial.

  • Material Selection: Nitrile gloves are the standard choice for incidental contact with a wide range of laboratory chemicals.[7] They offer good protection against acids, caustics, and alcohols.[7] While specific permeation data for Benzyl 2-aminopropanoate 4-methylbenzenesulfonate is not available, nitrile is a robust starting point for splash protection.

  • The Concept of Breakthrough Time: Disposable nitrile gloves are for splash protection only.[8][9] They are not designed for immersion. If a splash occurs, the glove should be removed immediately, hands washed, and a new glove donned.[9] Breakthrough for some chemicals can occur in under a minute.[8]

  • Best Practices:

    • Always double-check gloves for pinholes or tears before use.

    • Remove gloves using the proper technique to avoid contaminating your skin.

    • Never wear contaminated gloves outside of the immediate work area.

    • Wash hands thoroughly after removing gloves.

Skin and Body Protection: Beyond the Basics

Why: A standard lab coat protects against incidental splashes and prevents the contamination of personal clothing.[10]

  • Standard Use: A flame-resistant (FR) lab coat made of cotton or a similar material is standard. Ensure it is fully buttoned with sleeves rolled down.

  • Enhanced Protection: For larger-scale operations where the risk of a significant splash is higher, a chemical-resistant apron worn over the lab coat is recommended.

Procedural Discipline: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves (Contaminated) d3->f1 Perform Work f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Disposal Plan: A Critical Final Step

Contaminated PPE is considered hazardous waste and must be disposed of accordingly.[11]

  • Gloves: Dispose of used gloves in a designated hazardous waste container.[12] Never discard them in the regular trash.

  • Lab Coats: If a lab coat becomes grossly contaminated, it must be disposed of as hazardous waste. For minor contamination, it should be laundered by a professional service familiar with laboratory garments, not taken home.

  • Waste Segregation: All solid waste contaminated with the chemical (e.g., weigh paper, contaminated wipes, used gloves) must be collected in a clearly labeled, sealed hazardous waste container.[4][12] Do not mix incompatible waste streams.[12] Follow your institution's specific guidelines for hazardous waste disposal, which are regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[4][13]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and gloves. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

By integrating this comprehensive, scientifically-grounded PPE strategy into your daily workflow, you build a robust and trustworthy safety system that protects you, your colleagues, and the integrity of your research.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available from: [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available from: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]

  • Interstate Safety. Gloves Chemical Resistance Chart. Available from: [Link]

  • University of Tennessee, Knoxville | Environmental Health and Safety. How to Dispose of Chemical Waste. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview. Available from: [Link]

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available from: [Link]

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  • Clarion Safety Systems. OSHA's PPE Laboratory Standards. Available from: [Link]

  • Massachusetts Institute of Technology | EHS. Chemical Waste. Available from: [Link]

  • University of California, Berkeley | Environmental Health and Safety. OSHA Glove Selection Chart. Available from: [Link]

  • University of California, San Diego | Environment, Health and Safety. Ansell Chemical Resistance Glove Chart. Available from: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-aminopropanoate 4-methylbenzenesulfonate
Reactant of Route 2
Benzyl 2-aminopropanoate 4-methylbenzenesulfonate
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